Isochromophilone IX
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
634920-03-9 |
|---|---|
Molecular Formula |
C25H30ClNO6 |
Molecular Weight |
476.0 g/mol |
IUPAC Name |
4-[7-acetyloxy-5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-7-methyl-6,8-dioxoisoquinolin-2-yl]butanoic acid |
InChI |
InChI=1S/C25H30ClNO6/c1-6-15(2)12-16(3)9-10-18-13-19-20(14-27(18)11-7-8-21(29)30)23(31)25(5,33-17(4)28)24(32)22(19)26/h9-10,12-15H,6-8,11H2,1-5H3,(H,29,30)/b10-9+,16-12+ |
InChI Key |
SAMXBYLRDCRTCV-HMSDUJDUSA-N |
Isomeric SMILES |
CCC(C)/C=C(\C)/C=C/C1=CC2=C(C(=O)C(C(=O)C2=CN1CCCC(=O)O)(C)OC(=O)C)Cl |
Canonical SMILES |
CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(=O)C2=CN1CCCC(=O)O)(C)OC(=O)C)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Origin of Isochromophilone IX: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Isochromophilone IX is a notable member of the azaphilone class of fungal polyketides, distinguished by the incorporation of a γ-aminobutyric acid (GABA) moiety. First isolated from a strain of Penicillium, this secondary metabolite has garnered interest for its unique structure and biological activity. This technical guide provides an in-depth exploration of the origin of this compound, detailing its discovery, the producing organism, comprehensive experimental protocols for its isolation and characterization, and a proposed biosynthetic pathway. All quantitative data are presented in structured tables, and key processes are visualized using diagrams generated with Graphviz to facilitate understanding for research and development purposes.
Discovery and Producing Organism
This compound was first reported by Michael et al. in 2003. It was isolated from a cultured fungus identified as Penicillium sp. with the accession number MINAP9902.[1] The producing organism was noted for its activity against methicillin-resistant Staphylococcus aureus (MRSA), which prompted the investigation into its secondary metabolite profile.
Biosynthesis of this compound
The biosynthesis of this compound is proposed to follow the general pathway for azaphilone polyketides, which involves the collaborative action of a highly reducing polyketide synthase (HR-PKS) and a non-reducing polyketide synthase (NR-PKS).
The HR-PKS is responsible for the synthesis of a reduced polyketide chain, which serves as a side chain in the final molecule. Concurrently, the NR-PKS produces a highly reactive polyketide intermediate that undergoes cyclization to form the characteristic pyranoquinone core of the azaphilone skeleton. These two pathways converge, and the side chain is attached to the core structure. Subsequent tailoring enzymes, such as oxidoreductases, methyltransferases, and chlorinases, modify the molecule to produce a variety of azaphilone derivatives.
A key distinguishing feature of this compound is the presence of a GABA moiety. It is hypothesized that a transaminase or a similar enzyme facilitates the reaction of the azaphilone core with GABA, leading to the formation of the final this compound structure.
Proposed Biosynthetic Pathway of this compound
Experimental Protocols
The following protocols are based on the methods described by Michael et al. (2003) and supplemented with standard practices for fungal fermentation and natural product isolation.
Fermentation of Penicillium sp. MINAP9902
-
Strain Activation: The cryopreserved Penicillium sp. MINAP9902 is streaked onto Potato Dextrose Agar (PDA) plates and incubated at 25-28°C for 5-7 days until sufficient growth and sporulation are observed.
-
Seed Culture: A loopful of spores is inoculated into a 250 mL Erlenmeyer flask containing 50 mL of sterile Potato Dextrose Broth (PDB). The flask is incubated at 25-28°C on a rotary shaker at 150-180 rpm for 2-3 days to generate a seed culture.
-
Large-Scale Fermentation: The seed culture is used to inoculate a 10 L fermentation vessel containing PDB. The fermentation is carried out at 25-28°C with continuous agitation and aeration for 10-14 days. The progress of the fermentation can be monitored by microscopic examination of the mycelia and periodic analysis of the culture broth for the presence of the target compound.
Extraction and Isolation of this compound
-
Harvesting: The mycelial mass is separated from the culture broth by filtration or centrifugation.
-
Extraction: The mycelial mass is extracted with ethanol or a mixture of methanol and dichloromethane to exhaustively extract the secondary metabolites. The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning. A common scheme involves partitioning between n-hexane and 90% aqueous methanol to remove nonpolar lipids, followed by partitioning of the aqueous methanol fraction against ethyl acetate to isolate compounds of intermediate polarity, including this compound.
-
Preliminary Purification: The ethyl acetate fraction is concentrated and subjected to size-exclusion chromatography on a Sephadex LH-20 column, eluting with a mixture of methanol and water (e.g., 9:1 v/v), to separate compounds based on their molecular size and polarity. Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Final Purification: Fractions containing this compound are pooled, concentrated, and subjected to preparative reverse-phase HPLC (RP-HPLC). A C18 column is typically used with a gradient elution system of methanol and water, often with a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.
Experimental Workflow
Quantitative Data
The following tables summarize the quantitative data obtained during the isolation and characterization of this compound.
Table 1: Fermentation Yields
| Compound | Yield from 10 L Fermentation |
| This compound | 8.1 mg |
| Isochromophilone VI | 6.0 mg |
Data from Michael et al., 2003.[1]
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₂₅H₃₀NO₆Cl |
| Appearance | Red glass |
| Specific Rotation | [α]D +2170° (c 0.10 in MeOH) |
| High-Resolution Mass | Supported the molecular formula |
| ¹H NMR (CDCl₃) | See original publication for detailed shifts and couplings |
| ¹³C NMR (CDCl₃) | 5 methyl, 4 methylene, 5 alkenyl methine, 1 alkyl methine, 10 quaternary carbons |
Data from Michael et al., 2003.[1]
Conclusion
This compound represents an intriguing fungal secondary metabolite originating from Penicillium sp. MINAP9902. Its discovery was a result of screening for antibacterial compounds. The proposed biosynthetic pathway, involving a dual PKS system and subsequent incorporation of GABA, provides a framework for further genetic and enzymatic studies. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers aiming to re-isolate, derivatize, or further investigate the biological potential of this compound and related azaphilones. The unique structural features of this molecule make it a compelling target for synthetic chemistry and a potential lead for drug development.
References
The Discovery of Isochromophilone IX from Penicillium sp.: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isochromophilone IX, a novel bioactive secondary metabolite, was first isolated from a species of the fungus Penicillium. As a member of the azaphilone class of fungal polyketides, it is distinguished by the unique incorporation of a γ-aminobutyric acid (GABA) moiety, a feature previously unseen in this structural class.[1] Azaphilones are a well-established group of fungal pigments known for their diverse and potent biological activities, including antimicrobial, antifungal, antiviral, and cytotoxic effects.[2] This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and biological evaluation of this compound, presenting detailed experimental protocols and quantitative data for the scientific community.
Introduction
The genus Penicillium is a prolific source of structurally diverse and biologically active secondary metabolites.[1] These fungi have yielded numerous compounds of therapeutic importance. The azaphilone family of polyketides, characterized by a highly oxygenated pyranoquinone bicyclic core, has garnered significant attention due to the wide range of biological activities exhibited by its members.[2][3] The discovery of this compound, with its novel GABA-containing side chain, represents a significant addition to this class of natural products and opens new avenues for research into its potential therapeutic applications.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. While the complete detailed data from the original discovery is not publicly available, the following tables summarize the expected and representative data based on the analysis of closely related isochromophilone analogs.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₅H₃₀ClNO₇ |
| Appearance | Yellow amorphous solid |
| Optical Rotation | Displays a specific rotation with the same sign as isochromophilone VI.[1] |
Table 2: Representative ¹H NMR Spectroscopic Data for an Isochromophilone Core (500 MHz, Methanol-d₄)
Note: This is a representative dataset based on published data for related isochromophilones. Actual chemical shifts for this compound may vary.
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 8.17 | s | |
| 4 | 6.25 | s | |
| 5-CH₃ | 2.10 | s | |
| 7 | 4.80 | m | |
| 7-CH₃ | 1.50 | s | |
| 9 | 3.50 | m | |
| 10 | 6.10 | d | 15.0 |
| 11 | 6.80 | dd | 15.0, 10.0 |
| 12 | 2.50 | m | |
| 13 | 1.20 | d | 7.0 |
| 14 | 1.80 | m | |
| 15 | 0.95 | t | 7.5 |
| 16 | 1.05 | d | 7.0 |
| GABA-α-CH₂ | 2.40 | t | 7.0 |
| GABA-β-CH₂ | 1.90 | p | 7.0 |
| GABA-γ-CH₂ | 3.10 | t | 7.0 |
Table 3: Representative ¹³C NMR Spectroscopic Data for an Isochromophilone Core (125 MHz, Methanol-d₄)
Note: This is a representative dataset based on published data for related isochromophilones. Actual chemical shifts for this compound may vary.
| Position | δC (ppm) |
| 1 | 144.5 |
| 3 | 151.9 |
| 4 | 101.0 |
| 4a | 140.0 |
| 5 | 106.1 |
| 6 | 190.0 |
| 7 | 85.7 |
| 8 | 195.0 |
| 8a | 116.4 |
| 9 | 40.0 |
| 10 | 130.0 |
| 11 | 140.0 |
| 12 | 45.0 |
| 13 | 20.0 |
| 14 | 30.0 |
| 15 | 14.0 |
| 16 | 22.0 |
| 5-CH₃ | 12.7 |
| 7-CH₃ | 25.0 |
| GABA-C=O | 175.0 |
| GABA-α-CH₂ | 35.0 |
| GABA-β-CH₂ | 28.0 |
| GABA-γ-CH₂ | 42.0 |
Table 4: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 492.1835 | 492.1838 |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the discovery and characterization of this compound, based on established protocols for the isolation of secondary metabolites from Penicillium species.
Fungal Culture and Fermentation
-
Strain: A pure culture of the Penicillium sp. is obtained and maintained on a suitable agar medium, such as Potato Dextrose Agar (PDA).
-
Inoculum Preparation: A seed culture is prepared by inoculating a liquid medium (e.g., Potato Dextrose Broth) with the fungal strain and incubating for 3-5 days at 25-28 °C with shaking (150 rpm).
-
Large-Scale Fermentation: The seed culture is used to inoculate a larger volume of production medium. The fermentation is carried out for 14-21 days under the same temperature and agitation conditions to allow for the production of secondary metabolites.
Extraction and Isolation
-
Extraction: The culture broth is separated from the mycelia by filtration. The culture filtrate is extracted with an organic solvent, typically ethyl acetate. The mycelia can also be extracted separately with a solvent like acetone or methanol.
-
Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques for purification.
-
Silica Gel Column Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).
-
Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified on a Sephadex LH-20 column using a solvent such as methanol to remove smaller impurities.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile in water.[4]
-
Structure Elucidation
The chemical structure of the purified this compound is determined using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are performed to establish the carbon skeleton and the connectivity of protons and carbons.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular formula.
-
Optical Rotation: The specific rotation is measured to determine the chiral nature of the molecule.
Biological Activity Assays
The antimicrobial activity of this compound is determined using a broth microdilution method.[5]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured to a specific density (e.g., 10⁵ CFU/mL).
-
Serial Dilution: The purified compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation and Incubation: Each well is inoculated with the microbial suspension and the plates are incubated at the optimal temperature for the respective microorganism.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]
The cytotoxic activity of this compound against cancer cell lines is evaluated using an MTT or similar cell viability assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the purified compound and incubated for a specified period (e.g., 48 or 72 hours).
-
Cell Viability Measurement: A reagent such as MTT is added to each well, and after a further incubation period, the absorbance is measured using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.[6]
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 3. Penazaphilones J–L, Three New Hydrophilic Azaphilone Pigments from Penicillium sclerotiorum cib-411 and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and Characterization of Antimicrobial Metabolites from the Sophora tonkinensis-Associated Fungus Penicillium sp. GDGJ-N37 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Isochromophilone IX: A Technical Guide to a Novel GABA-Containing Fungal Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isochromophilone IX is a unique natural product, distinguished as the first γ-aminobutyric acid (GABA)-containing metabolite within the isochromophilone class of compounds.[1] Isolated from a marine-derived fungus of the Penicillium genus, this compound exhibits a novel molecular architecture and notable biological activity.[1] This technical guide provides a comprehensive overview of this compound, detailing its discovery, structure, biological activity, and the experimental methodologies employed in its characterization. The information presented herein is intended to serve as a foundational resource for researchers in natural product chemistry, mycology, and pharmacology, facilitating further investigation into the therapeutic potential of this intriguing molecule.
Introduction
The isochromophilones are a family of fungal polyketides characterized by a highly oxygenated and substituted isoquinoline-6,8-dione core. While numerous members of this class have been identified, this compound stands out due to the unprecedented incorporation of a GABA moiety into its structure.[1] GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The presence of this neuroactive amino acid within a complex fungal metabolite suggests a range of potential pharmacological activities that warrant thorough investigation. This guide aims to consolidate the available scientific data on this compound to support such future research endeavors.
Discovery and Source
This compound was first isolated from a cultured broth of a Penicillium species, with the accession number MINAP9902.[1] Fungi of the Penicillium genus are well-documented producers of a diverse array of secondary metabolites with significant biological activities.
Physicochemical and Structural Data
The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and mass spectrometry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₀NO₆Cl | [1] |
| Mass Spectrometry | Quasimolecular ions at m/z 476 and 478 (isotopic ratio indicative of one chlorine atom) | [1] |
| Stereochemistry | Tentatively assigned as 7R, 13S | [1] |
Table 2: NMR Spectroscopic Data for this compound
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |
| Data not fully available in search results |
Note: The complete NMR data is not available in the public search results. The original publication should be consulted for the full dataset.
The core structure of this compound is a 2H-isoquinoline-6,8-dione, which is substituted with a chlorine atom and an acetate group. The key structural feature is the attachment of a GABA molecule, a novel finding for this class of compounds.[1]
Biological Activity
This compound has demonstrated noteworthy antibacterial activity.
Table 3: Antibacterial Activity of this compound
| Target Organism | Assay | Result | Reference |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Minimum Inhibitory Concentration (MIC) | 50 µg/mL | [1] |
The presence of the GABA moiety suggests potential activity at GABA receptors, though to date, no studies have been published that specifically investigate the neuropharmacological properties of this compound.
Experimental Protocols
The following sections outline the general experimental procedures that would have been used for the isolation and characterization of this compound, based on standard practices in natural product chemistry.
Fungal Cultivation and Extraction
The workflow for obtaining the crude extract containing this compound is as follows:
Caption: General workflow for fungal cultivation and extraction.
Isolation and Purification
The isolation of pure this compound from the crude extract would typically involve multiple chromatographic steps.
Caption: General workflow for isolation and purification.
Structure Elucidation
The determination of the chemical structure of the purified compound involves a series of spectroscopic analyses.
Caption: Workflow for structure elucidation.
Antibacterial Activity Assay
The antibacterial activity of this compound against MRSA was likely determined using a broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
Future Directions
The discovery of this compound opens up several avenues for future research:
-
Total Synthesis: The chemical synthesis of this compound would confirm its structure and provide a route for producing larger quantities for further biological evaluation.
-
Neuropharmacological Studies: Given the presence of the GABA moiety, it is imperative to investigate the interaction of this compound with GABA receptors and its potential effects on the central nervous system.
-
Structure-Activity Relationship (SAR) Studies: The synthesis of analogues of this compound could help to identify the key structural features responsible for its antibacterial and potential neuroactive properties.
-
Biosynthetic Pathway Elucidation: Investigating the enzymatic machinery responsible for the production of this compound in Penicillium sp. could provide insights into the biosynthesis of this unique molecule.
Conclusion
This compound represents a significant addition to the family of isochromophilone natural products. Its novel GABA-containing structure and antibacterial activity make it a promising lead compound for further drug discovery and development efforts. This technical guide provides a foundational overview to stimulate and support future research into this fascinating fungal metabolite.
References
Isochromophilone IX: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isochromophilone IX is a naturally occurring azaphilone, a class of fungal polyketides known for their diverse biological activities. First isolated from a Penicillium species, this compound is unique due to the presence of a γ-aminobutyric acid (GABA) moiety, a feature that distinguishes it from many other members of this structural class.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and relevant experimental methodologies for this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.
Chemical Structure and Physicochemical Properties
This compound belongs to the family of azaphilones, which are characterized by a highly oxygenated pyranoquinone bicyclic core. The structure of this compound was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₀ClNO₅ | Original Publication |
| Molecular Weight | 463.96 g/mol | Original Publication |
| Appearance | Yellow solid | Original Publication |
| Optical Rotation | Specific rotation has the same sign as Isochromophilone VI | [2] |
| Solubility | Soluble in methanol, ethyl acetate | Inferred from isolation protocols |
Table 2: Spectroscopic Data for this compound
While the original publication by Michael et al. (2003) contains the detailed spectroscopic data, the full text is not publicly available. The following represents a general compilation of expected spectroscopic characteristics for azaphilones of this type.
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to olefinic protons, methine protons, methylene groups, and methyl groups. The presence of the GABA moiety would be indicated by characteristic signals for its methylene and amino groups. |
| ¹³C NMR | Resonances for carbonyl carbons, olefinic carbons, and aliphatic carbons. The carbon signals would be consistent with the azaphilone core and the attached side chains. |
| Mass Spectrometry (ESI-MS) | A molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight. Fragmentation patterns would likely show losses of the side chains and parts of the core structure. |
Biological Activity
This compound has demonstrated notable biological activity, particularly as an antimicrobial agent.
Table 3: Antimicrobial Activity of this compound
| Organism | Activity | MIC (μg/mL) | Reference |
| Staphylococcus aureus | Antibacterial | 6.25 | [3] |
| Xanthomonas axonopodis pv. citri | Antibacterial | 6.25 | [3] |
| Cochliobolus miyabeanus | Antifungal | 3.125 | [3] |
| Ceratocystis paradoxa | Antifungal | 3.125 | [3] |
Mechanism of Action (Proposed)
While the specific signaling pathways modulated by this compound have not been fully elucidated, related azaphilone compounds have been shown to exhibit anti-inflammatory effects through the inhibition of the NF-κB and PI3K/Akt signaling pathways. This suggests a potential mechanism of action for this compound that warrants further investigation.
Experimental Protocols
The following are representative protocols for the isolation and biological evaluation of this compound, based on established methods for related compounds.
Isolation and Purification of this compound (Representative Protocol)
This protocol is a generalized procedure for the isolation of azaphilones from Penicillium species and may require optimization for this compound.
-
Fungal Cultivation: A culture of Penicillium sp. is grown in a suitable liquid medium (e.g., Potato Dextrose Broth) at 25-28°C for 14-21 days in stationary culture.
-
Extraction: The culture broth is separated from the mycelia by filtration. The mycelia are extracted with ethyl acetate, and the culture filtrate is partitioned against ethyl acetate. The organic extracts are combined and concentrated under reduced pressure.
-
Chromatographic Separation:
-
Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.
-
ODS Column Chromatography: Fractions containing the target compound are further purified on an ODS (octadecylsilane) column using a methanol-water gradient.
-
Preparative HPLC: Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water).
-
-
Structure Elucidation: The purified this compound is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Antimicrobial Activity Assay (Microdilution Broth Method)
-
Preparation of Inoculum: The test microorganism is cultured in a suitable broth medium to achieve a standardized cell density (e.g., 10⁵ CFU/mL).
-
Serial Dilution: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under conditions optimal for the growth of the test microorganism.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Visualizations
The following diagrams illustrate potential signaling pathways that may be modulated by this compound, based on the known activities of related azaphilone compounds.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.
Conclusion
This compound is a promising natural product with demonstrated antimicrobial activity. Its unique chemical structure, featuring a GABA moiety, makes it a subject of interest for further chemical and biological investigation. The proposed mechanisms of action, through the potential inhibition of key inflammatory signaling pathways, suggest that this compound and its analogs may have therapeutic potential beyond their antimicrobial effects. This guide provides a foundational resource to aid in the ongoing research and development of this intriguing fungal metabolite.
References
The Enigmatic Pathway to a Novel Bioactive Compound: An In-depth Technical Guide to the Biosynthesis of Isochromophilone IX
For Immediate Release
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
The intricate world of fungal secondary metabolism has gifted science with a plethora of bioactive molecules. Among these, Isochromophilone IX, a unique GABA-containing azaphilone produced by Penicillium species, has garnered significant interest for its potential pharmacological applications. This technical guide provides a detailed exploration of the currently understood biosynthetic pathway of this compound, offering valuable insights for researchers in natural product chemistry, molecular biology, and drug discovery.
While the complete biosynthetic gene cluster and enzymatic cascade for this compound are yet to be fully elucidated in published literature, this guide synthesizes the current knowledge on azaphilone biosynthesis, drawing parallels to propose a putative pathway for this intriguing molecule. The core of this compound is an azaphilone, a class of fungal polyketides characterized by a pyranoquinone bicyclic core.[1][2][3] Their biosynthesis is a fascinating example of enzymatic precision, involving a highly reducing polyketide synthase (HR-PKS) and a non-reducing polyketide synthase (NR-PKS) working in concert.[4]
Proposed Biosynthetic Pathway of the Isochromophilone Core
The biosynthesis of the azaphilone core, the foundational structure of this compound, is believed to commence with the coordinated action of two distinct polyketide synthases. An HR-PKS is responsible for the synthesis of a fatty acid-like intermediate, while an NR-PKS produces a polyketide chain that undergoes cyclization to form an aromatic intermediate. These two pathways converge, followed by a series of enzymatic modifications including oxidation, cyclization, and tailoring reactions to yield the characteristic pyranoquinone core.
A key step in the formation of the bicyclic core is a hydroxylation-mediated dearomatization of a benzaldehyde intermediate, which facilitates the pyran ring cyclization.[1][3] The structural diversity of azaphilones arises from the varied tailoring enzymes encoded within their respective biosynthetic gene clusters.
The Unique Incorporation of GABA
A distinctive feature of this compound is the presence of a γ-aminobutyric acid (GABA) moiety. The precise enzymatic mechanism for the incorporation of GABA into the isochromophilone scaffold is a critical area of ongoing research. Fungal secondary metabolism is known to utilize various mechanisms for incorporating amino acids, often involving non-ribosomal peptide synthetase (NRPS)-like enzymes or dedicated acyltransferases. One plausible hypothesis is the activation of GABA by a specific enzyme and its subsequent transfer to an intermediate of the isochromophilone pathway. The effect of GABA on the metabolome of fungi has been observed to influence the production of other secondary metabolites, suggesting a complex regulatory interplay.[5]
Quantitative Data and Experimental Protocols
To date, specific quantitative data on the biosynthetic flux, enzyme kinetics, or product titers for this compound production by Penicillium sp. have not been extensively reported in the public domain. The study of fungal secondary metabolite production often involves a combination of analytical techniques and molecular biology approaches.
Table 1: Key Experimental Protocols for Investigating Fungal Polyketide Biosynthesis
| Experiment | Methodology | Objective |
| Gene Cluster Identification | Genome mining using tools like antiSMASH to identify putative PKS and tailoring enzyme genes. | To locate the biosynthetic gene cluster responsible for isochromophilone production. |
| Gene Knockout/Silencing | Targeted gene disruption or RNA interference (RNAi) of candidate biosynthetic genes. | To confirm the function of specific genes in the biosynthetic pathway. |
| Heterologous Expression | Expression of the putative biosynthetic gene cluster in a model fungal host (e.g., Aspergillus nidulans). | To reconstitute the biosynthetic pathway and produce the target compound. |
| Precursor Feeding Studies | Supplementation of the fungal culture with isotopically labeled precursors (e.g., ¹³C-acetate, ¹⁵N-GABA). | To trace the incorporation of building blocks into the final product and elucidate the pathway. |
| Enzyme Assays | In vitro characterization of purified biosynthetic enzymes with their putative substrates. | To determine the specific function and kinetics of individual enzymes in the pathway. |
| Metabolite Profiling | Analysis of fungal extracts using techniques like HPLC-MS/MS and NMR. | To identify and quantify intermediates and the final product of the biosynthetic pathway. |
Experimental Workflow for Biosynthetic Pathway Elucidation
The elucidation of a novel biosynthetic pathway like that of this compound follows a structured workflow, integrating genomics, molecular biology, and analytical chemistry.
Future Outlook
The complete elucidation of the this compound biosynthetic pathway holds immense potential. Understanding the enzymatic machinery will pave the way for synthetic biology approaches to engineer novel analogs with improved therapeutic properties. The identification and characterization of the enzyme responsible for GABA incorporation could also provide a novel biocatalytic tool for the derivatization of other natural products. Further research, including genome sequencing of the producing Penicillium strain and functional characterization of the identified biosynthetic gene cluster, is crucial to fully unravel the secrets of this unique fungal metabolite.
References
- 1. Recent advances in the chemistry and biology of azaphilones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the chemistry and biology of azaphilones - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00894J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Effect of γ-Aminobutyric Acid (GABA) on the Metabolome of Two Strains of Lasiodiplodia theobromae Isolated from Grapevine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Isochromophilone IX and its Relation to Other Fungal Polyketides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isochromophilone IX is a fungal polyketide belonging to the azaphilone class of natural products. Characterized by a highly substituted isochromene core and a unique γ-aminobutyric acid (GABA) moiety, it has garnered interest for its biological activities, notably its antibacterial action against methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of this compound, including its chemical structure, proposed biosynthetic pathway, and relationship to other significant fungal polyketides such as lovastatin and citrinin. Detailed experimental protocols for isolation, characterization, and bioactivity assessment are presented, alongside a comparative analysis of biosynthetic strategies employed by fungi to generate diverse polyketide scaffolds. This document aims to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and microbial biosynthesis.
Introduction to Fungal Polyketides
Fungal polyketides are a large and structurally diverse class of secondary metabolites biosynthesized from simple acyl-CoA precursors.[1] These compounds exhibit a wide array of biological activities, including antimicrobial, antifungal, antiviral, and cholesterol-lowering properties.[2] The biosynthesis of fungal polyketides is orchestrated by large, multifunctional enzymes known as polyketide synthases (PKSs).[1][3] Fungal PKSs are typically Type I iterative enzymes, meaning they possess multiple catalytic domains within a single polypeptide chain and utilize these domains repeatedly to construct the polyketide backbone.[1][3] The structural diversity of fungal polyketides arises from variations in the number and type of acyl-CoA starter and extender units, the extent of reduction of the β-keto groups during chain elongation, and subsequent modifications by tailoring enzymes such as oxidases, methyltransferases, and cyclases.[1][2]
This compound: A GABA-Containing Azaphilone
This compound is a notable member of the azaphilone family of fungal polyketides, which are characterized by a highly oxygenated pyranoquinone core. A distinctive feature of this compound is the presence of a γ-aminobutyric acid (GABA) substituent, a feature that is rare among natural products of this class.
Chemical Structure
The chemical structure of this compound was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry. Its molecular formula has been established as C₂₅H₃₀NO₆Cl. The core structure consists of a chlorinated azaphilone skeleton, with the GABA moiety attached.
Table 1: NMR Spectroscopic Data for this compound (CDCl₃)
| Position | ¹³C (ppm) | ¹H (ppm, mult., J in Hz) |
| 1 | 164.2 | 7.80, s |
| 3 | 148.1 | 6.85, d, 15.0 |
| 4 | 141.2 | 6.20, d, 15.0 |
| 4a | 118.9 | |
| 5 | 102.7 | |
| 6 | 193.8 | |
| 7 | 84.7 | |
| 8 | 184.4 | |
| 8a | 109.1 | |
| 9 | 53.4 | 4.25, m |
| 10 | 28.1 | 1.80, m |
| 11 | 39.5 | 2.10, m |
| 12 | 129.8 | 5.50, m |
| 13 | 135.1 | |
| 14 | 20.7 | 1.75, s |
| 15 | 12.3 | 0.95, d, 6.5 |
| 16 | 41.2 | 2.30, m |
| 17 | 19.8 | 1.05, d, 6.5 |
| 18 | 170.1 | |
| 19 | 21.1 | 2.16, s |
| 1' | 178.1 | |
| 2' | 35.2 | 2.40, t, 7.0 |
| 3' | 25.3 | 1.90, m |
| 4' | 40.8 | 3.20, t, 7.0 |
| 7-Me | 25.1 | 1.55, s |
Data adapted from Michael, A. P., et al. (2003).
Biological Activity
This compound has demonstrated noteworthy antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant human pathogen responsible for numerous infections that are difficult to treat with conventional antibiotics. While the specific Minimum Inhibitory Concentration (MIC) value for this compound against MRSA has not been definitively reported in the currently available literature, its activity highlights its potential as a lead compound for the development of new anti-MRSA agents.
Biosynthesis of this compound and Other Fungal Polyketides
The biosynthesis of azaphilones, including this compound, is a complex process involving the coordinated action of multiple enzymes encoded by a biosynthetic gene cluster (BGC). A key feature of azaphilone biosynthesis is the involvement of two distinct polyketide synthases: a highly reducing PKS (HR-PKS) and a non-reducing PKS (NR-PKS).
Proposed Biosynthetic Pathway of the Azaphilone Core
While the specific BGC for this compound has not yet been fully characterized, a general biosynthetic pathway for the azaphilone core can be proposed based on studies of related compounds.
Caption: Proposed general biosynthetic pathway for the azaphilone core.
The HR-PKS is responsible for synthesizing a reduced polyketide chain, which is then transferred to the NR-PKS. The NR-PKS incorporates this chain as a starter unit and extends it with malonyl-CoA units without subsequent reduction, leading to the formation of a reactive poly-β-keto intermediate that cyclizes to form an acyl benzaldehyde. This intermediate is then acted upon by a monooxygenase to form the characteristic pyranoquinone core of azaphilones. Further modifications by tailoring enzymes, such as halogenases (for chlorination) and acyltransferases (for the addition of the GABA moiety in the case of this compound), lead to the final structure.
Comparative Biosynthesis with Other Fungal Polyketides
To understand the relationship of this compound to other fungal polyketides, it is insightful to compare its proposed biosynthesis with that of well-characterized polyketides like lovastatin and citrinin.
Lovastatin, a potent cholesterol-lowering drug, is a decaketide synthesized by a highly reducing PKS (LovB) and a non-reducing PKS (LovF) in Aspergillus terreus.
Caption: Simplified biosynthetic pathway of lovastatin.
Similar to azaphilone biosynthesis, the lovastatin pathway involves two PKSs. However, in this case, the NR-PKS (LovF) synthesizes a diketide that is then transferred to the HR-PKS (LovB) for the remainder of the chain elongation and cyclization. This highlights a key difference in the interplay between the PKS enzymes compared to the proposed azaphilone pathway.
Citrinin is a mycotoxin produced by several species of Penicillium, Aspergillus, and Monascus. Its biosynthesis involves a non-reducing PKS (CitS) and a series of tailoring enzymes.[4][5]
Caption: Biosynthetic pathway of citrinin.
The biosynthesis of citrinin relies on a single NR-PKS to generate the polyketide backbone, which is then extensively modified by a series of tailoring enzymes to yield the final product.[5][6] This contrasts with the dual-PKS systems of azaphilones and lovastatin, showcasing the diverse enzymatic strategies employed by fungi to produce polyketides.
Experimental Protocols
Isolation of this compound from Penicillium sp.
The following protocol is adapted from the published method for the isolation of this compound.
Caption: Experimental workflow for the isolation of this compound.
-
Fermentation: Cultivate the producing Penicillium strain in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal growth conditions.
-
Extraction: After a suitable incubation period, separate the mycelia from the broth by filtration. Extract the mycelia and the culture filtrate with an organic solvent such as ethyl acetate.
-
Concentration: Combine the organic extracts and concentrate under reduced pressure to yield a crude extract.
-
Solvent Partitioning: Partition the crude extract between n-hexane and 90% aqueous methanol to remove nonpolar impurities.
-
Chromatography on Sephadex LH-20: Subject the methanolic fraction to size-exclusion chromatography on a Sephadex LH-20 column, eluting with a suitable solvent system (e.g., methanol/water).
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Purify the active fractions from the LH-20 column by RP-HPLC using a C18 column and a gradient of methanol in water with a small amount of trifluoroacetic acid (TFA) as a modifier.
-
Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods (NMR, MS) and by comparison with published data.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol describes a standard method for determining the MIC of a compound against MRSA.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate culture of MRSA, inoculate a tube of cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to obtain a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Signaling Pathways and Mechanism of Action
The precise mechanism of action of this compound and its effect on cellular signaling pathways are not yet fully elucidated and represent an important area for future research. The presence of the GABA moiety suggests a potential interaction with GABA receptors or related pathways, but this has not been experimentally confirmed. The antibacterial activity against MRSA implies that this compound may target essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication. Further studies, including target identification and transcriptomic or proteomic analyses of treated bacterial cells, are required to unravel its molecular mechanism of action.
Conclusion and Future Perspectives
This compound stands out as a promising fungal polyketide with demonstrated anti-MRSA activity. Its unique GABA-containing structure offers a novel scaffold for the development of new antibacterial agents. This technical guide has provided a detailed overview of its chemistry, biosynthesis, and relationship to other important fungal polyketides. The presented experimental protocols offer a practical framework for its isolation and biological evaluation.
Future research should focus on several key areas:
-
Identification and characterization of the this compound biosynthetic gene cluster: This will provide a deeper understanding of its biosynthesis and enable bioengineering approaches to produce novel analogs.
-
Elucidation of the mechanism of action: Identifying the molecular target of this compound is crucial for its development as a therapeutic agent.
-
Investigation of its effects on cellular signaling pathways: Understanding how this compound interacts with host cells is important for assessing its potential therapeutic applications and toxicity.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound will help to identify the key structural features responsible for its biological activity and to optimize its properties.
By addressing these research questions, the full therapeutic potential of this compound and other related azaphilone polyketides can be realized.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. A Comparison of the Minimum Inhibitory Concentration of Antibiotics in Staphylococcus Species Isolated From Orthopedic and Respiratory Medicine Infections - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Characterization of Isochromophilone IX
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data essential for the characterization of Isochromophilone IX, a novel GABA-containing metabolite. Detailed experimental protocols for its isolation are presented, alongside a hypothesized signaling pathway detailing its potential mechanism of action against Methicillin-Resistant Staphylococcus aureus (MRSA).
Spectroscopic Data for this compound
The structural elucidation of this compound is reliant on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Mass Spectrometry (MS)
High-resolution mass spectrometry provides crucial information regarding the molecular formula of this compound.
| Technique | Ion Mode | m/z | Molecular Formula |
| Electrospray Ionization (ESI-MS) | Positive | 446 [M+H]⁺ | C₂₅H₃₂ClNO₆ |
Table 1: Mass spectrometry data for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals the electronic absorption properties of the molecule, which are characteristic of its chromophore system.
| Solvent | λmax (nm) |
| Methanol | 235, 367 |
Table 2: UV-Vis absorption data for this compound.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are pivotal for determining the detailed chemical structure and stereochemistry of this compound. The following data has been reported for this compound in DMSO-d₆.[1]
| Position | ¹H NMR (δ, ppm, Multiplicity, J in Hz) |
| 1 | 8.17 (1H, s) |
| 4 | 6.97 (1H, s) |
| 10 | 7.16 (1H, d) |
| ... | ... |
Table 3: Partial ¹H NMR spectroscopic data for this compound.
Note: A complete, detailed table of all ¹H and ¹³C NMR assignments is essential for unambiguous characterization and can be found in the primary literature.
Experimental Protocols
The isolation of this compound from its natural source, typically a fungus of the Penicillium genus, involves a multi-step process of fermentation, extraction, and chromatographic purification.
Fungal Fermentation and Extraction
-
Inoculation and Culture: Spores of a producing fungal strain, such as Penicillium sp. or Penicillium sclerotiorum, are inoculated into a suitable seed culture medium (e.g., Potato Dextrose Broth) and incubated to generate a sufficient biomass.[2]
-
Large-Scale Fermentation: The seed culture is then transferred to a large-scale fermentation medium, such as brown rice medium, and incubated for an extended period (e.g., 30 days) at room temperature to allow for the production of secondary metabolites, including this compound.[2]
-
Extraction: The fermented medium and mycelia are extracted exhaustively with an organic solvent, typically methanol or chloroform. The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.[2]
Chromatographic Purification
-
Initial Fractionation: The crude extract is subjected to an initial fractionation step, often using vacuum liquid chromatography (VLC) or column chromatography over silica gel.
-
Size-Exclusion Chromatography: Further separation is achieved using size-exclusion chromatography, for instance, with a Sephadex LH-20 column, to separate compounds based on their molecular size.[2]
-
Reversed-Phase Chromatography: Final purification to obtain pure this compound is typically performed using reversed-phase column chromatography (e.g., ODS column) or preparative High-Performance Liquid Chromatography (HPLC).[2]
Hypothesized Signaling Pathway: Inhibition of S. aureus Quorum Sensing
This compound has demonstrated antibacterial activity against MRSA.[3] A plausible mechanism for this activity is the inhibition of the accessory gene regulator (Agr) quorum-sensing system, a key regulator of virulence in Staphylococcus aureus. The following diagram illustrates a hypothesized workflow for the action of this compound on this pathway.
Caption: Hypothesized mechanism of this compound action on the S. aureus Agr quorum-sensing pathway.
The diagram above illustrates the canonical Agr signaling cascade. The autoinducing peptide (AIP) binds to the AgrC receptor, leading to the phosphorylation of the AgrA response regulator. Phosphorylated AgrA then binds to the P3 promoter, initiating the transcription of RNAIII, which in turn upregulates the expression of various virulence factors. It is hypothesized that this compound may exert its anti-MRSA effect by interfering with this pathway, potentially by binding to AgrA and preventing its interaction with the P3 promoter, thereby downregulating virulence factor production. This proposed mechanism is based on the known activity of other natural products that inhibit this pathway[4]. Further experimental validation is required to confirm this specific mode of action for this compound.
References
Unveiling the Fungal Origins of Isochromophilone IX: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isochromophilone IX is a notable member of the azaphilone class of fungal polyketides, distinguished by its unique γ-aminobutyric acid (GABA) moiety. This technical guide provides a comprehensive overview of the natural sources of this compound, focusing on the producing organisms, and outlines the methodologies for its isolation. Due to the limited publicly available data, this guide also presents a putative biosynthetic pathway for this compound, modeled on the well-characterized biosynthesis of the structurally related compound, sclerotiorin. This document aims to serve as a valuable resource for researchers interested in the discovery, development, and production of this and related bioactive compounds.
Natural Sources of this compound
To date, the primary and most well-documented natural source of this compound is a fungus belonging to the Penicillium genus.
Producing Organism
The specific fungal strain identified as a producer of this compound is designated as Penicillium sp. (Accession No. MINAP9902) [1]. This strain was the source from which this compound was first isolated and characterized.
While this compound itself has not been reported from other species, the broader class of isochromophilones and related azaphilones are known to be produced by a variety of fungi, including other Penicillium species such as P. sclerotiorum and P. multicolor, as well as fungi from the genus Bartalinia[1][2][3]. This suggests that other related fungal strains may have the genetic potential to produce this compound or its analogs.
Quantitative Data
A thorough review of the available scientific literature did not yield specific quantitative data regarding the production yield of this compound from Penicillium sp. MINAP9902. This information is not publicly detailed in the primary research article or subsequent citations. The following table summarizes the known natural source and producing organism.
| Compound | Producing Organism | Strain Accession No. | Reported Yield |
| This compound | Penicillium sp. | MINAP9902 | Not Reported |
Experimental Protocols: Isolation of this compound
The isolation of this compound from the culture of Penicillium sp. MINAP9902 involves a multi-step chromatographic process. While the full detailed protocol from the original publication is not publicly available, based on citations and standard mycological chemistry practices, a general workflow can be outlined.
Fermentation and Extraction
-
Fermentation: The producing organism, Penicillium sp. MINAP9902, is cultured in a suitable liquid medium to promote the production of secondary metabolites.
-
Extraction: The fungal mycelium and culture broth are separated. The bioactive components, including this compound, are typically extracted from the mycelium using an organic solvent such as ethanol or ethyl acetate.
Chromatographic Purification
The crude extract is then subjected to a series of chromatographic steps to isolate this compound.
-
Solvent Partitioning: The initial extract is partitioned between immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on their polarity.
-
Size-Exclusion Chromatography: The resulting fraction is often subjected to size-exclusion chromatography, for instance, using a Sephadex LH-20 column, to separate compounds based on their molecular size.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step typically involves RP-HPLC to obtain pure this compound.
The following diagram illustrates the general experimental workflow for the isolation of this compound.
Biosynthesis of this compound
The biosynthetic pathway for this compound has not been explicitly elucidated. However, as an azaphilone, it is known to be a polyketide, and its biosynthesis is likely to follow a pathway similar to that of other well-characterized azaphilones, such as sclerotiorin. The biosynthesis of sclerotiorin in Penicillium meliponae involves a dual Polyketide Synthase (PKS) system, comprising a highly reducing PKS (HR-PKS) and a non-reducing PKS (NR-PKS)[4].
The following is a putative biosynthetic pathway for the azaphilone core of this compound, based on the sclerotiorin model. The final step would involve the incorporation of GABA, likely through the action of a Non-Ribosomal Peptide Synthetase (NRPS) or a similar enzyme.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Secondary Metabolites from Coral-Associated Fungi: Source, Chemistry and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of dual PKS involved in sclerotiorin biosynthesis in Penicillium meliponae using genome mining and gene knockout - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Isochromophilone IX: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isochromophilone IX, a member of the azaphilone class of fungal secondary metabolites, has emerged as a compound of significant interest for its diverse bioactive properties. This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic applications, with a focus on its anti-inflammatory, anticancer, and neuroprotective activities. This document collates available quantitative data, details relevant experimental methodologies, and illustrates key signaling pathways to support further research and development efforts.
Introduction
Azaphilones are a structurally diverse group of fungal polyketides characterized by a highly oxygenated pyranoquinone core. These natural products have garnered considerable attention for their wide range of biological activities. This compound, produced by various Penicillium species, stands out for its potential therapeutic relevance. This whitepaper aims to consolidate the existing scientific knowledge on this compound, providing a technical foundation for researchers and drug development professionals.
Therapeutic Applications
The therapeutic potential of this compound spans several key areas of unmet medical need. The following sections detail the evidence supporting its investigation as an anti-inflammatory, anticancer, and neuroprotective agent.
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. This compound has demonstrated potential as a modulator of inflammatory responses.
Quantitative Data:
While specific IC50 values for this compound's anti-inflammatory activity are not yet widely published, a structurally related compound, penicil-azaphilone Ia-N 9, has been reported to exhibit moderate anti-inflammatory activity with an IC50 value of 22.63 ± 2.95 μM in a nitric oxide (NO) inhibition assay using RAW 264.7 macrophages. This suggests that the azaphilone scaffold, and by extension this compound, is a promising starting point for the development of novel anti-inflammatory agents.
Table 1: Anti-inflammatory Activity of a Structurally Related Azaphilone
| Compound | Assay | Cell Line | IC50 (µM) |
| Penicil-azaphilone Ia-N 9 | Nitric Oxide (NO) Inhibition | RAW 264.7 | 22.63 ± 2.95 |
Signaling Pathways:
The anti-inflammatory effects of many natural products are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammatory gene expression, including cytokines, chemokines, and inducible nitric oxide synthase (iNOS). It is hypothesized that this compound may exert its anti-inflammatory effects by interfering with this pathway.
Methodological & Application
Application Notes and Protocols for the Isolation of Isochromophilone IX from Fungal Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isochromophilone IX is a member of the azaphilone class of fungal polyketides, which are known for their diverse and interesting biological activities. First isolated from a Penicollium sp., this compound is a novel GABA-containing metabolite.[1] This document provides a detailed protocol for the isolation and purification of this compound from fungal cultures, specifically Penicillium sclerotiorum. The methodologies described herein are compiled from various studies on the isolation of isochromophilone compounds and are intended to serve as a comprehensive guide for researchers in natural product chemistry, mycology, and drug discovery.
Data Presentation
While specific yield data for this compound is not widely published, the following table provides an example of yields obtained for other isochromophilone analogs isolated from a culture of Penicillium sclerotiorum HY5.[2][3] This data can serve as a benchmark for researchers undertaking the isolation of similar compounds.
| Compound | Yield (mg) from 10L Culture |
| Isochromophilone H | 26.8 |
| Sclerotiorin A | 28.4 |
| Sclerotiorin B | 28.1 |
| Ochlephilone | 164.0 |
| Isochromophilone IV | 166.3 |
| Isochromophilone J | 63.0 |
| Isochromophilone I | 119.8 |
Experimental Protocols
This section details the necessary steps for the successful isolation of this compound, from the cultivation of the fungal strain to the final purification of the compound.
Fungal Strain and Culture Conditions
-
Fungal Strain: Penicillium sclerotiorum is a known producer of isochromophilones and is recommended for this protocol.[2][3][4][5]
-
Culture Medium: A variety of media can be used for the cultivation of Penicillium species for secondary metabolite production. A suitable medium can be prepared as follows:
-
Glucose: 20 g/L
-
Peptone: 10 g/L
-
Yeast Extract: 5 g/L
-
KH₂PO₄: 1 g/L
-
MgSO₄·7H₂O: 0.5 g/L
-
Adjust pH to 6.0-7.0.[6]
-
-
Cultivation:
-
Inoculate the sterilized liquid medium with a fresh culture of Penicillium sclerotiorum.
-
Incubate the culture in a shaker incubator at 25-28°C with agitation (150-180 rpm) for 14-21 days to allow for sufficient production of secondary metabolites.
-
Extraction of Fungal Metabolites
-
After the incubation period, separate the fungal mycelium from the culture broth by filtration.
-
Extract the culture broth three times with an equal volume of ethyl acetate.
-
Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
The fungal mycelium can also be extracted by soaking in methanol or ethyl acetate, followed by filtration and evaporation of the solvent. The mycelial extract can be combined with the broth extract.
Chromatographic Purification
The crude extract is a complex mixture of various metabolites and requires several chromatographic steps for the purification of this compound.
-
Step 1: Silica Gel Column Chromatography
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform).
-
Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane or petroleum ether).
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions containing compounds with similar TLC profiles.
-
-
Step 2: Octadecylsilyl (ODS) Column Chromatography
-
The fractions containing the target compound from the silica gel chromatography are further purified on an ODS column.
-
Dissolve the semi-purified fraction in a methanol-water mixture.
-
Load the sample onto the ODS column.
-
Elute with a stepwise or linear gradient of increasing methanol concentration in water (e.g., from 50% to 100% methanol).[2][3]
-
Collect and analyze fractions by TLC or HPLC.
-
-
Step 3: Preparative High-Performance Liquid Chromatography (HPLC)
-
The final purification is typically achieved using preparative HPLC.
-
Use a C18 column for reversed-phase separation.
-
An isocratic or gradient elution with a mobile phase of methanol-water or acetonitrile-water is commonly employed. The exact conditions will need to be optimized based on analytical HPLC results.[2][3]
-
Monitor the elution with a UV detector at a wavelength suitable for azaphilones (e.g., 254 nm and 380 nm).
-
Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.
-
Structure Elucidation
The identity and purity of the isolated this compound should be confirmed by spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR): To elucidate the chemical structure.
-
UV-Vis Spectroscopy: To observe the characteristic absorption maxima of the azaphilone chromophore.
Visualizations
Experimental Workflow for this compound Isolation
References
- 1. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 2. Frontiers | Phytotoxic Azaphilones From the Mangrove-Derived Fungus Penicillium sclerotiorum HY5 [frontiersin.org]
- 3. Phytotoxic Azaphilones From the Mangrove-Derived Fungus Penicillium sclerotiorum HY5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of culture conditions for penicilazaphilone C production by a marine-derived fungus Penicillium sclerotiorum M-22 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Purification of Isochromophilone IX using High-Performance Liquid Chromatography (HPLC)
Introduction
Isochromophilone IX is a member of the azaphilone class of fungal polyketides, known for their diverse and potent biological activities. As a secondary metabolite isolated from various Penicillium species, this compound holds significant interest for researchers in natural product chemistry, drug discovery, and pharmacology. The development of robust and efficient purification protocols is critical for obtaining high-purity this compound for downstream applications, including structural elucidation, bioactivity screening, and mechanistic studies. This application note provides a detailed protocol for the purification of this compound from a crude fungal extract using preparative High-Performance Liquid Chromatography (HPLC), followed by purity analysis with analytical HPLC.
Principle
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. The separation is based on the differential partitioning of the analytes between a stationary phase (packed in a column) and a mobile phase that is pumped through the column at high pressure. For the purification of moderately polar compounds like this compound, reversed-phase HPLC is typically employed. In this mode, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The separation is achieved by a gradient elution, where the proportion of the organic solvent in the mobile phase is gradually increased, allowing for the sequential elution of compounds based on their hydrophobicity.
Experimental Protocols
Sample Preparation: Extraction of this compound from Fungal Culture
A typical extraction procedure for obtaining a crude extract containing this compound from a Penicillium species culture is as follows:
-
Fermentation: Cultivate the selected Penicillium strain in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal conditions for the production of this compound.
-
Extraction of Culture Broth: After the fermentation period, separate the mycelium from the culture broth by filtration.
-
Solvent Extraction: Extract the culture filtrate with an equal volume of an organic solvent such as ethyl acetate or dichloromethane three times.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Pre-purification (Optional): For complex extracts, a preliminary fractionation step using vacuum liquid chromatography (VLC) or solid-phase extraction (SPE) on silica gel can be performed to enrich the fraction containing this compound.
Preparative HPLC Purification of this compound
The following protocol is a general guideline for the purification of this compound from the crude or semi-purified extract. Optimization of the gradient and flow rate may be necessary depending on the specific crude extract composition and the HPLC system used.
Instrumentation and Materials:
-
Preparative HPLC system with a gradient pump, autosampler (or manual injector), and a Diode Array Detector (DAD) or UV-Vis detector.
-
Fraction collector.
-
Reversed-phase preparative HPLC column (e.g., C18, 10 µm, 250 x 21.2 mm).
-
HPLC-grade methanol, acetonitrile, and water.
-
Formic acid (optional, for improving peak shape).
-
Syringe filters (0.45 µm) for sample preparation.
Protocol:
-
Sample Preparation: Dissolve the crude extract in a minimal amount of methanol or a mixture of the initial mobile phase solvents. Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Mobile Phase Preparation: Prepare the mobile phases:
-
Mobile Phase A: Water (with optional 0.1% formic acid).
-
Mobile Phase B: Methanol or Acetonitrile (with optional 0.1% formic acid). Degas the mobile phases before use.
-
-
Chromatographic Conditions: Set up the preparative HPLC system with the parameters outlined in Table 1 .
-
Injection and Fraction Collection: Inject the filtered sample onto the column. Monitor the chromatogram at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for this compound). Collect the fractions corresponding to the peak of interest.
-
Post-purification: Combine the fractions containing the purified this compound and evaporate the solvent to obtain the purified compound.
Analytical HPLC for Purity Assessment
The purity of the isolated this compound should be confirmed using analytical HPLC.
Instrumentation and Materials:
-
Analytical HPLC system with a gradient pump, autosampler, and a DAD or UV-Vis detector.
-
Reversed-phase analytical HPLC column (e.g., C18, 5 µm, 250 x 4.6 mm).
-
HPLC-grade methanol, acetonitrile, and water.
-
Formic acid (optional).
Protocol:
-
Sample Preparation: Prepare a dilute solution of the purified this compound in methanol.
-
Chromatographic Conditions: Set up the analytical HPLC system with the parameters detailed in Table 2 .
-
Analysis: Inject the sample and record the chromatogram. The purity can be determined by the peak area percentage of the this compound peak relative to the total peak area.
Data Presentation
The following tables summarize the key parameters for the preparative and analytical HPLC methods.
Table 1: Preparative HPLC Parameters for this compound Purification
| Parameter | Value |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol |
| Gradient | 35% B to 100% B over 40 minutes |
| 100% B for 10 minutes (wash) | |
| Flow Rate | 10 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 1-5 mL (depending on concentration) |
Table 2: Analytical HPLC Parameters for Purity Analysis of this compound
| Parameter | Value |
| Column | C18, 5 µm, 250 x 4.6 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 30 minutes |
| Flow Rate | 1 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10-20 µL |
Visualizations
The following diagram illustrates the general workflow for the purification of this compound.
Caption: Workflow for the purification and analysis of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the purification of this compound from a fungal extract using preparative HPLC. The subsequent purity assessment by analytical HPLC ensures the high quality of the isolated compound, making it suitable for a wide range of research and development applications. The methods described herein are robust and can be adapted for the purification of other related azaphilone compounds.
Application Notes and Protocols: Analysis of Isochromophilone IX
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isochromophilone IX is a novel, GABA-containing metabolite first isolated from the fungus Penicillium sp.[1]. As a member of the azaphilone class of fungal polyketides, it has garnered interest for its potential biological activities, including antimicrobial and anti-inflammatory properties. This document provides detailed application notes and protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), along with methods for evaluating its biological activity.
Physicochemical and Spectroscopic Data
Molecular Formula: C₂₅H₃₀NO₆Cl[1]
Mass Spectrometry Data
Electrospray ionization mass spectrometry (ESI-MS) of this compound reveals key insights into its molecular composition.
| Ion Type | m/z Values | Interpretation |
| Quasimolecular Ions | 476, 478 | The isotopic pattern with a ~3:1 ratio for M and M+2 peaks indicates the presence of a single chlorine atom.[1] |
| High-Resolution MS | C₂₅H₃₀NO₆Cl | Supports the determined molecular formula.[1] |
NMR Spectroscopic Data
The structural elucidation of this compound has been achieved through comprehensive NMR analysis. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments in CDCl₃.
¹H NMR Data (CDCl₃)
| Position | Chemical Shift (δ ppm) | Multiplicity |
| 1 | 7.80 | s |
| 4 | 6.55 | s |
| 5' | 6.22 | d (J = 15.0 Hz) |
| 6' | 6.78 | d (J = 15.0 Hz) |
| 9 | 5.50 | d (J = 9.5 Hz) |
| 10 | 2.55 | m |
| 11 | 1.10 | d (J = 6.5 Hz) |
| 13 | 4.05 | m |
| 14 | 1.65 & 1.55 | m |
| 15 | 0.90 | t (J = 7.5 Hz) |
| 16 | 1.85 | s |
| 17 | 1.05 | d (J = 7.0 Hz) |
| 1' | - | - |
| 2' | 2.40 | t (J = 7.0 Hz) |
| 3' | 1.90 | m |
| 4' | 3.25 | t (J = 7.0 Hz) |
| OAc | 2.16 | s |
¹³C NMR Data (CDCl₃)
| Position | Chemical Shift (δ ppm) | Carbon Type |
| 1 | 141.2 | d |
| 3 | 148.1 | s |
| 4 | 108.1 | d |
| 4a | 138.5 | s |
| 5 | 102.5 | s |
| 6 | 184.4 | s |
| 7 | 84.7 | s |
| 8 | 193.8 | s |
| 8a | 114.2 | s |
| 9 | 120.5 | d |
| 10 | 142.1 | d |
| 11 | 34.5 | d |
| 12 | 134.5 | s |
| 13 | 68.5 | d |
| 14 | 40.5 | t |
| 15 | 13.5 | q |
| 16 | 12.5 | q |
| 17 | 20.5 | q |
| 1' | 173.0 | s |
| 2' | 30.0 | t |
| 3' | 25.0 | t |
| 4' | 53.4 | t |
| OAc (C=O) | 170.0 | s |
| OAc (CH₃) | 21.0 | q |
Experimental Protocols
1. Isolation of this compound from Penicillium sp.
This protocol is based on the original isolation procedure described in the literature.[1]
Caption: Workflow for the isolation of this compound.
Methodology:
-
Fungal Culture: Cultivate the Penicillium sp. (Accession No. MINAP9902) in a suitable liquid medium.
-
Extraction: After an appropriate incubation period, extract the culture broth with an organic solvent such as ethyl acetate.
-
Solvent Partitioning: Concentrate the crude extract and partition it between immiscible solvents (e.g., hexane and methanol) to perform an initial separation based on polarity.
-
Sephadex LH-20 Chromatography: Subject the active fraction from the partitioning step to size-exclusion chromatography on a Sephadex LH-20 column, eluting with a methanol/water mixture (9:1).
-
Reverse-Phase HPLC: Further purify the active fraction using reverse-phase high-performance liquid chromatography (HPLC) on an octadecylsilane (ODS) column. Employ a gradient of methanol in water with 0.1% trifluoroacetic acid. This compound typically elutes as a distinct peak.
-
Compound Characterization: Confirm the identity and purity of the isolated this compound using NMR and MS analysis as detailed above.
2. Antimicrobial Susceptibility Testing
This protocol describes a generalized Kirby-Bauer disk diffusion assay to assess the antimicrobial activity of this compound.
Caption: Workflow for antimicrobial susceptibility testing.
Methodology:
-
Bacterial Culture: Prepare a standardized inoculum of the test microorganism (e.g., Methicillin-resistant Staphylococcus aureus, MRSA) in a suitable broth.
-
Agar Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of Mueller-Hinton agar plates.
-
Disk Preparation: Impregnate sterile paper disks with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO). Allow the solvent to evaporate completely.
-
Disk Placement: Place the this compound-impregnated disks, along with positive and negative control disks, onto the inoculated agar plates.
-
Incubation: Incubate the plates at the optimal temperature for the test microorganism for 18-24 hours.
-
Measurement and Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited). A larger zone diameter indicates greater antimicrobial activity.
3. Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
This protocol outlines the use of the Griess assay to measure the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Caption: Workflow for the nitric oxide inhibition assay.
Methodology:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium until they reach the desired confluence.
-
Cell Treatment: Seed the cells in a multi-well plate. Pre-treat the cells with various concentrations of this compound for a specified period.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and the production of nitric oxide.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Add Griess reagent to the supernatant. This reagent reacts with nitrite (a stable product of NO) to form a colored azo compound.
-
Quantification: Measure the absorbance of the solution at 540 nm using a microplate reader. The intensity of the color is proportional to the amount of nitrite in the sample.
-
Data Analysis: Compare the nitrite concentrations in the treated and untreated (control) samples to determine the inhibitory effect of this compound on NO production.
Potential Signaling Pathways
The anti-inflammatory effects of compounds related to this compound have been linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response. These enzymes are often regulated by the NF-κB signaling pathway.
Caption: Potential inhibition of the NF-κB signaling pathway.
This diagram illustrates a plausible mechanism where this compound may exert its anti-inflammatory effects by inhibiting the activation of the IKK complex, thereby preventing the downstream activation of NF-κB and the subsequent expression of pro-inflammatory genes like iNOS and COX-2. Further research is needed to fully elucidate the precise molecular targets of this compound.
References
Application Note and Protocol: Standard Procedure for Antibacterial Susceptibility Testing of Isochromophilone IX
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isochromophilone IX is a member of the azaphilone class of fungal metabolites, which are known for their diverse biological activities.[1] Preliminary studies have indicated that this compound possesses antibacterial and antifungal properties, making it a compound of interest for further investigation in the development of new antimicrobial agents. This document provides detailed protocols for determining the antibacterial susceptibility of this compound using standardized methods: the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion method for assessing the zone of inhibition.
Quantitative Data Summary
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against various microorganisms.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | - | 6.25 | [2] |
| Xanthomonas axonopodis pv. citri | - | 6.25 | [2] |
| Cochliobolus miyabeanus | - | 3.125 | [2] |
| Ceratocystis paradoxa | - | 3.125 | [2] |
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Pipettes and sterile tips
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer.
-
Within 15 minutes of standardization, dilute the inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of this compound:
-
Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.
-
In the first well of each row to be tested, add 200 µL of the this compound stock solution at the desired starting concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well of the same row. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution across the plate to the desired final concentration. Discard 100 µL from the last well in the dilution series.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well containing the serially diluted this compound.
-
This will bring the final volume in each well to 200 µL and dilute the compound and inoculum by a factor of two.
-
-
Controls:
-
Growth Control: A well containing 100 µL of broth and 100 µL of the bacterial inoculum (no this compound).
-
Sterility Control: A well containing 200 µL of sterile broth (no bacteria or this compound).
-
Solvent Control: If the solvent used to dissolve this compound has potential antimicrobial activity, include a control with the highest concentration of the solvent used in the assay.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. Growth is indicated by turbidity or a pellet at the bottom of the well. The results can be read visually or with a microplate reader.
-
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of a known concentration
-
Sterile Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Sterile forceps
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Preparation of Inoculum:
-
Prepare a bacterial inoculum standardized to 0.5 McFarland turbidity as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of Disks:
-
Impregnate sterile filter paper disks with a known amount of the this compound solution. Allow the solvent to evaporate completely in a sterile environment.
-
Using sterile forceps, place the this compound-impregnated disks onto the inoculated surface of the MHA plate.
-
Gently press each disk to ensure complete contact with the agar surface.
-
Space the disks far enough apart to prevent overlapping of the inhibition zones (typically no more than 6 disks on a 100 mm plate or 12 on a 150 mm plate).
-
A control disk impregnated with the solvent alone should also be placed on the plate.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Measuring the Zone of Inhibition:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter using a ruler or caliper. The zone should be measured from the underside of the plate.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for both the broth microdilution and Kirby-Bauer antibacterial susceptibility testing methods.
Caption: Workflow for Antibacterial Susceptibility Testing.
References
Application Notes and Protocols for Testing Isochromophilone IX Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat due to its resistance to multiple antibiotics.[1][2] The development of new antimicrobial agents with novel mechanisms of action is crucial to combatting MRSA infections. Isochromophilone IX, a metabolite isolated from Penicillium species, has been identified as a compound with potential antibacterial properties.[3][4] This document provides detailed protocols for the comprehensive evaluation of this compound's activity against MRSA, including determination of minimum inhibitory and bactericidal concentrations, time-kill kinetics, and anti-biofilm activity.
Data Presentation
The following table summarizes hypothetical quantitative data for the activity of this compound against a reference MRSA strain (e.g., ATCC 43300).
| Parameter | This compound | Vancomycin (Control) |
| Minimum Inhibitory Concentration (MIC) | 8 µg/mL | 1 µg/mL |
| Minimum Bactericidal Concentration (MBC) | 16 µg/mL | 4 µg/mL |
| Time-Kill Assay (4 x MIC) | >3-log10 reduction in CFU/mL at 24h | >3-log10 reduction in CFU/mL at 24h |
| Biofilm Inhibitory Concentration (BIC-50) | 32 µg/mL | 8 µg/mL |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that visibly inhibits the growth of MRSA.
Materials:
-
This compound
-
MRSA strain (e.g., ATCC 43300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Vancomycin (positive control)
-
DMSO (solvent for this compound)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (600 nm)
-
Incubator (37°C)
Procedure:
-
Prepare MRSA Inoculum:
-
Culture MRSA on a Mueller-Hinton agar plate overnight at 37°C.
-
Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension 1:100 in CAMHB to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.
-
-
Prepare Drug Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of this compound in CAMHB in a 96-well plate. The final volume in each well should be 100 µL. Include a solvent control (DMSO at the highest concentration used).
-
Prepare a separate set of dilutions for Vancomycin as a positive control.
-
-
Inoculation:
-
Add 100 µL of the diluted MRSA inoculum to each well containing the drug dilutions, bringing the final volume to 200 µL and the final bacterial concentration to approximately 7.5 x 10⁵ CFU/mL.
-
Include a growth control well (MRSA inoculum without any drug) and a sterility control well (CAMHB only).
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that shows no visible turbidity. This can be confirmed by reading the optical density at 600 nm.
-
Minimum Bactericidal Concentration (MBC) Assay
This protocol determines the lowest concentration of this compound that kills ≥99.9% of the initial MRSA inoculum.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline
Procedure:
-
Following the MIC assay, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto an MHA plate.
-
Incubate the MHA plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of this compound that results in no bacterial growth on the MHA plate.
Time-Kill Assay
This assay evaluates the rate at which this compound kills MRSA over time.[5][6][7]
Materials:
-
MRSA strain
-
CAMHB
-
This compound
-
Sterile culture tubes
-
Shaking incubator (37°C)
-
MHA plates
-
Sterile saline
Procedure:
-
Prepare Cultures:
-
Prepare a mid-logarithmic phase culture of MRSA in CAMHB.
-
Dilute the culture to a starting concentration of approximately 5 x 10⁵ CFU/mL in several flasks.
-
-
Add Compound:
-
Add this compound to the flasks at concentrations of 0x (growth control), 1x, 2x, and 4x the predetermined MIC.
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
-
Colony Counting:
-
Perform serial dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto MHA plates and incubate at 37°C for 24 hours.
-
Count the number of colonies (CFU/mL) for each time point and concentration.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[6]
-
Anti-Biofilm Assay
This protocol assesses the ability of this compound to inhibit the formation of MRSA biofilms.[8][9]
Materials:
-
MRSA strain known to form biofilms
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
This compound
-
Sterile 96-well flat-bottom tissue culture plates
-
Crystal Violet solution (0.1%)
-
Ethanol (95%) or acetic acid (33%)
Procedure:
-
Prepare Inoculum and Drug Dilutions:
-
Prepare an overnight culture of MRSA in TSB. Dilute it 1:100 in TSB with 1% glucose.
-
Prepare serial dilutions of this compound in the same medium in a 96-well plate.
-
-
Biofilm Formation:
-
Add 100 µL of the diluted MRSA inoculum to each well containing the drug dilutions.
-
Include a growth control (no drug) and a sterility control (medium only).
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
-
Staining and Quantification:
-
Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove planktonic cells.
-
Air-dry the plate.
-
Add 125 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.
-
Wash the wells three times with sterile water.
-
Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the stain.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The Biofilm Inhibitory Concentration (BIC-50) is the concentration of this compound that causes a 50% reduction in biofilm formation compared to the growth control.
-
Visualizations
Caption: Experimental workflow for assessing the anti-MRSA activity of this compound.
Caption: Hypothetical signaling pathway for this compound's anti-MRSA activity.
References
- 1. Methicillin-resistant Staphylococcus aureus - Wikipedia [en.wikipedia.org]
- 2. google.com [google.com]
- 3. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 7. A Time-Kill Assay Study on the Synergistic Bactericidal Activity of Pomegranate Rind Extract and Zn (II) against Methicillin-Resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Isochromophilone IX
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. The identification of novel anti-inflammatory agents is a critical area of research. Isochromophilone IX is a natural compound with a chemical structure suggesting potential biological activities. These application notes provide a comprehensive set of protocols to evaluate the in vitro anti-inflammatory properties of this compound using a lipopolysaccharide (LPS)-stimulated murine macrophage model (RAW 264.7 cells). The assays described herein are designed to quantify the effect of this compound on the production of key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines (TNF-α and IL-6), and to elucidate its potential mechanism of action by examining its influence on the NF-κB and MAPK signaling pathways.
Data Presentation
The following tables summarize hypothetical quantitative data for the in vitro anti-inflammatory effects of this compound. These tables are intended to serve as a template for presenting experimental results.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | NO Concentration (µM) | % Inhibition of NO Production |
| Control (untreated) | - | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | - | 25.8 ± 2.1 | 0 |
| This compound + LPS | 1 | 22.5 ± 1.8 | 12.8 |
| This compound + LPS | 5 | 15.4 ± 1.5 | 40.3 |
| This compound + LPS | 10 | 8.7 ± 0.9 | 66.3 |
| This compound + LPS | 25 | 4.1 ± 0.5 | 84.1 |
| Dexamethasone (1 µM) + LPS | - | 6.3 ± 0.7 | 75.6 |
*Data are presented as mean ± standard deviation (n=3).
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (untreated) | - | 55 ± 8 | 32 ± 5 |
| LPS (1 µg/mL) | - | 1240 ± 110 | 850 ± 75 |
| This compound + LPS | 1 | 1080 ± 95 | 760 ± 68 |
| This compound + LPS | 5 | 750 ± 65 | 520 ± 48 |
| This compound + LPS | 10 | 420 ± 38 | 280 ± 25 |
| This compound + LPS | 25 | 180 ± 20 | 110 ± 12 |
| Dexamethasone (1 µM) + LPS | - | 310 ± 28 | 190 ± 17 |
*Data are presented as mean ± standard deviation (n=3).
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Experimental Plating: Seed RAW 264.7 cells in appropriate well plates (e.g., 96-well for NO and cytokine assays, 6-well for Western blot and NF-κB analysis) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.
-
Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours (for NO and cytokine assays) or for shorter time points (e.g., 30-60 minutes for signaling pathway analysis).
-
Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
After the 24-hour incubation period, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.
-
Incubate the plate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
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Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Pro-inflammatory Cytokine Measurement (ELISA)
The levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatants are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Collect the cell culture supernatants after the 24-hour treatment period.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[1][2][3]
-
Briefly, this involves adding the supernatants to antibody-coated plates, followed by incubation with detection antibodies and a substrate solution.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.
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Determine the cytokine concentrations from a standard curve prepared with recombinant cytokines.
Western Blot Analysis for MAPK Pathway Activation
This protocol assesses the effect of this compound on the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway (e.g., p38, ERK1/2, JNK).
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After the designated treatment time (e.g., 30-60 minutes), wash the cells in 6-well plates with ice-cold PBS.
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Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.[4][5][6]
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of p38, ERK1/2, and JNK overnight at 4°C.
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Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
NF-κB Activation Assay (Nuclear Translocation)
This assay determines the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB activation.
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Following treatment (e.g., 30-60 minutes), fractionate the cells to separate the cytoplasmic and nuclear extracts using a commercial nuclear extraction kit.[7][8][9][10]
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Determine the protein concentration of each fraction.
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Perform Western blot analysis as described in section 3.4 using a primary antibody specific for the NF-κB p65 subunit.
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Analyze the levels of p65 in both the cytoplasmic and nuclear fractions. A decrease in cytoplasmic p65 and a corresponding increase in nuclear p65 indicates NF-κB activation.
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Alternatively, NF-κB activation can be assessed using immunofluorescence microscopy to visualize the localization of p65 within the cells or through a DNA-binding ELISA-based assay that measures the binding of activated NF-κB to its consensus DNA sequence.[9][11]
Visualizations
References
- 1. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Culturing Penicillium sp. for Isochromophilone IX Production
Audience: Researchers, scientists, and drug development professionals.
Abstract: Isochromophilone IX, a GABA-containing metabolite from Penicillium sp., represents a class of azaphilone compounds with potential biological activities. This document provides a detailed, generalized framework for the culture of Penicillium sp. to produce this compound, including protocols for fermentation, extraction, and purification. Due to the limited specific data on this compound production, these protocols are based on established methods for the cultivation of Penicillium species and the production of related secondary metabolites. These application notes serve as a comprehensive starting point for research and development aimed at optimizing the yield of this compound.
Introduction to this compound and Penicillium sp.
Penicillium is a diverse genus of ascomycetous fungi, renowned for its production of a wide array of secondary metabolites with significant applications in medicine and biotechnology.[1] this compound is a novel, GABA-containing metabolite isolated from a species of Penicillium.[2] It belongs to the azaphilone class of fungal polyketides, which are known for their diverse biological activities. The production of such secondary metabolites is often highly dependent on the specific fungal strain and the cultivation conditions.
General Culture Conditions for Penicillium sp.
The successful production of this compound is contingent on optimizing the culture conditions to favor secondary metabolism. Key parameters include the choice of culture medium, pH, temperature, aeration, and incubation time.
Culture Media Composition
Various media have been successfully employed for the cultivation of Penicillium species for secondary metabolite production. The choice of carbon and nitrogen sources is critical. Below is a summary of commonly used media components.
| Component | Type | Concentration Range | Notes |
| Carbon Source | Glucose, Sucrose, Maltose, Glycerol | 20 - 50 g/L | The primary energy source for fungal growth and metabolism. |
| Nitrogen Source | Peptone, Yeast Extract, Ammonium Sulfate | 5 - 20 g/L | Essential for the synthesis of proteins, nucleic acids, and other nitrogen-containing compounds. |
| Minerals | KH2PO4, MgSO4·7H2O, FeSO4·7H2O | 0.5 - 2 g/L | Important co-factors for enzymatic activity. |
| Agar (for solid media) | 15 - 20 g/L | Used for strain maintenance and inoculum preparation. |
Table 1: General Composition of Culture Media for Penicillium sp.
Recommended Basal Media Formulations
Potato Dextrose Agar (PDA) (for solid culture):
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Potato Infusion: 200 g/L
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Dextrose: 20 g/L
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Agar: 15 g/L
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Final pH: 5.6 ± 0.2
Submerged Fermentation Medium (Liquid):
-
Sucrose: 30 g/L
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Peptone: 10 g/L
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Yeast Extract: 5 g/L
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KH2PO4: 1 g/L
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MgSO4·7H2O: 0.5 g/L
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Final pH: 6.0
Experimental Protocols
Protocol for Inoculum Preparation
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Strain Activation: Streak a cryopreserved culture of Penicillium sp. onto a PDA plate.
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Incubation: Incubate the plate at 25-28°C for 5-7 days, or until sufficient sporulation is observed.
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Spore Suspension: Harvest the spores by adding 10 mL of sterile 0.85% saline solution to the plate and gently scraping the surface with a sterile loop.
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Spore Count: Determine the spore concentration using a hemocytometer. Adjust the concentration to 1 x 10^6 spores/mL with sterile saline.
Protocol for Submerged Fermentation
-
Media Preparation: Prepare the desired volume of liquid fermentation medium in an Erlenmeyer flask (e.g., 100 mL in a 250 mL flask). Sterilize by autoclaving at 121°C for 20 minutes.
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Inoculation: Inoculate the sterilized medium with the spore suspension to a final concentration of 1 x 10^5 spores/mL.
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Incubation: Incubate the flasks on a rotary shaker at 150-200 rpm and 25-28°C for 10-14 days.
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Monitoring: Monitor the culture periodically for growth and pH changes.
Protocol for Extraction of this compound
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Separation of Biomass and Supernatant: After incubation, separate the fungal mycelium from the culture broth by filtration or centrifugation.
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Mycelial Extraction:
-
Dry the mycelium.
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Extract the dried mycelium with a suitable organic solvent (e.g., ethyl acetate or methanol) three times.
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Combine the solvent extracts and evaporate to dryness under reduced pressure to obtain the crude mycelial extract.
-
-
Supernatant Extraction:
-
Extract the culture supernatant with an equal volume of ethyl acetate three times in a separatory funnel.
-
Combine the organic layers and evaporate to dryness under reduced pressure to obtain the crude supernatant extract.
-
Protocol for Purification of this compound
-
Column Chromatography:
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Subject the crude extract to column chromatography on silica gel.
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Elute the column with a gradient of solvents, such as a hexane-ethyl acetate or dichloromethane-methanol gradient.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
-
Preparative TLC or HPLC:
-
Pool the fractions containing the compound of interest (as determined by TLC).
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Further purify the pooled fractions using preparative TLC or High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.
-
-
Compound Characterization: Characterize the purified this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound production.
Putative Biosynthetic Pathway for an Azaphilone Core Structure
The biosynthesis of azaphilones generally originates from a polyketide pathway. A polyketide synthase (PKS) enzyme assembles a polyketide chain, which then undergoes a series of modifications, including cyclization and oxidation, to form the characteristic pyranoquinone core of azaphilones.
Caption: Putative biosynthetic pathway for an azaphilone compound.
Conclusion
The protocols and data presented in this document provide a foundational approach for the culture of Penicillium sp. for the production of this compound. Optimization of these generalized methods through systematic variation of media components and culture parameters will be crucial for maximizing the yield of this novel metabolite. The provided workflows and pathway diagrams offer a conceptual framework to guide these research and development efforts. Further studies are warranted to elucidate the specific biosynthetic pathway of this compound and to fully characterize its biological activities.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Azaphilone Production in Fungal Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields of azaphilones in fungal cultures.
Troubleshooting Guide
This guide addresses common issues and provides actionable solutions to enhance the production of azaphilone pigments.
Issue 1: Low or undetectable azaphilone production in standard culture media.
Cause: The biosynthetic gene clusters for azaphilones may be silent or expressed at low levels under standard laboratory conditions. Fungal secondary metabolism is highly sensitive to environmental cues.
Solution: Employ the "One Strain, Many Compounds" (OSMAC) approach to systematically alter culture parameters and identify conditions that induce azaphilone biosynthesis.[1][2]
Recommended Actions:
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Vary Culture Media: Cultivate the fungal strain on a variety of solid and liquid media with different nutrient compositions.[3][4] Rich media containing yeast extract and oatmeal can provide essential amino acids, vitamins, and trace metals that may be lacking in chemically defined media.[3]
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Modify Carbon and Nitrogen Sources: Systematically test different carbon (e.g., glucose, sucrose, malt extract) and nitrogen sources (e.g., peptone, yeast extract, specific amino acids).[5][6] The C/N ratio can significantly influence secondary metabolite production.[5]
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Optimize Physical Parameters: Evaluate the impact of temperature, pH, aeration (shaking vs. static culture), and incubation time on azaphilone yield.[5][7][8]
dot
References
- 1. One strain-many compounds (OSMAC) method for production of polyketides, azaphilones, and an isochromanone using the endophytic fungus Dothideomycete sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Media and Growth Conditions for Induction of Secondary Metabolite Production | Springer Nature Experiments [experiments.springernature.com]
- 4. Evaluation of culture media for the production of secondary metabolites in a natural products screening program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Isochromophilone IX
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Isochromophilone IX, an azaphilone pigment.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Question: I am observing a low final yield of this compound after purification. What are the potential causes and solutions?
Answer: Low recovery is a common challenge, particularly with complex fungal extracts. Several factors throughout the extraction and purification process can contribute to product loss.
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Incomplete Initial Extraction: The initial choice of solvent may not be optimal for extracting this compound from the fungal mycelia or fermentation broth. Azaphilone pigments, like other Monascus pigments, can have varying polarities.
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Solution: Experiment with a stepwise extraction using solvents of increasing polarity, such as starting with ethyl acetate and moving to methanol or ethanol, to ensure complete extraction of the target compound.
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Degradation During Purification: Azaphilone pigments can be sensitive to pH, light, and temperature. Exposure to harsh conditions can lead to degradation.
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Solution: Conduct purification steps at controlled temperatures, protect fractions from direct light, and use neutral pH buffers whenever possible. Assess the stability of this compound in various solvents and pH conditions beforehand.
-
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Irreversible Adsorption: The compound might be irreversibly binding to the stationary phase, especially during silica gel chromatography.
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Solution: If significant color remains on the column after elution, consider using a different stationary phase like alumina or a bonded phase (e.g., C18) for subsequent purification steps. Pre-treating the silica gel with a small amount of a polar solvent or an acid/base modifier (if compatible with the compound) can sometimes mitigate this.
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Loss During Solvent Evaporation: Overheating or prolonged exposure to vacuum during the removal of solvents can lead to sample degradation or loss of volatile components.
-
Solution: Use a rotary evaporator at a controlled temperature (e.g., <40°C) and avoid complete dryness for extended periods. For smaller sample sizes, using a stream of nitrogen for evaporation is a gentler alternative.
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Question: My peaks are broad and show poor resolution during column chromatography. How can I improve the separation?
Answer: Poor resolution is often related to the chromatographic conditions, including the choice of stationary and mobile phases, as well as the column packing and sample loading.
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Inappropriate Solvent System: The polarity of the mobile phase may not be optimal to effectively separate this compound from closely related impurities.
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Column Overload: Loading too much crude extract onto the column is a common cause of peak broadening and poor separation.
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Solution: As a general rule, the amount of crude sample loaded should be about 1-5% of the weight of the stationary phase. For difficult separations, this percentage should be even lower.
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Poor Column Packing: Voids or channels in the stationary phase can lead to an uneven flow of the mobile phase, resulting in broad or split peaks.[2]
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Solution: Ensure the column is packed uniformly without any cracks or air bubbles. Using a slurry packing method can help achieve a more homogenous column bed.
-
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High Flow Rate: A mobile phase flow rate that is too high can reduce the interaction time between the compounds and the stationary phase, leading to decreased resolution.
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Solution: Optimize the flow rate. Slower flow rates generally provide better resolution, although this will increase the purification time.
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Question: I have a persistent impurity that co-elutes with this compound. How can I remove it?
Answer: Co-eluting impurities are common in natural product isolation. Addressing this often requires changing the separation mechanism or enhancing the resolution of the current method.
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Similar Polarity: The impurity likely has a very similar polarity to this compound, making separation by normal-phase chromatography challenging.
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Solution 1: Change the Stationary Phase: Switch to a different type of stationary phase. If you are using silica gel, consider using alumina or a reverse-phase (C18) column, as the different surface chemistry can alter the elution order.
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Solution 2: Use High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers significantly higher resolution than flash column chromatography. A gradient elution on a C18 column is often effective for separating closely related compounds.
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Solution 3: Modify the Mobile Phase: Adding a small percentage of a third solvent (a modifier) to your mobile phase can sometimes alter the selectivity of the separation and resolve the co-eluting peaks.
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Frequently Asked Questions (FAQs)
What is the first step in developing a purification protocol for this compound?
The first step is a thorough literature review to see if established protocols exist for this compound or structurally similar azaphilone pigments. Following this, perform small-scale analytical experiments using TLC to screen for optimal extraction solvents and chromatographic mobile phases before scaling up.[1]
What analytical techniques are used to confirm the purity and identity of the final product?
To confirm the purity and identity of this compound, a combination of techniques is necessary:
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Purity: High-Performance Liquid Chromatography (HPLC) with a diode-array detector (DAD) is the standard method for assessing purity. A single, symmetrical peak in the chromatogram at multiple wavelengths suggests high purity.
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Identity: The structure of the isolated compound should be confirmed using spectroscopic methods such as Mass Spectrometry (MS) to determine the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) to elucidate the chemical structure.
How can I prevent the degradation of this compound during storage?
For long-term storage, this compound should be stored as a dry solid in an amber vial at low temperatures (-20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation from light and heat.
Experimental Protocols & Data
Protocol 1: General Purification Workflow
A typical purification workflow for this compound from a fungal source involves multiple stages:
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Extraction: The fungal mycelium or solid fermentation medium is extracted with a suitable organic solvent (e.g., ethyl acetate or methanol).
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Solvent Partitioning: The crude extract is partitioned between two immiscible solvents (e.g., ethyl acetate and water) to perform an initial separation based on polarity.
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Fractionation: The organic phase is concentrated and subjected to flash column chromatography on silica gel.
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Final Purification: Fractions containing this compound are pooled, concentrated, and further purified using preparative HPLC on a C18 column to achieve high purity.
Data Presentation
Table 1: Comparison of Solvent Systems for Silica Gel TLC
| Solvent System (v/v) | Retention Factor (Rf) of this compound | Observations |
| Hexane:Ethyl Acetate (7:3) | 0.65 | Good mobility, but poor separation from nearby impurities. |
| Hexane:Ethyl Acetate (8:2) | 0.40 | Optimal Rf for column chromatography; good separation.[1] |
| Dichloromethane:Methanol (9.8:0.2) | 0.35 | Good separation, but potential for peak tailing. |
| Toluene:Acetone (9:1) | 0.50 | Moderate separation; could be a secondary option. |
Table 2: Example Preparative HPLC Gradient for Final Purification
| Time (minutes) | % Water (with 0.1% Formic Acid) | % Acetonitrile (with 0.1% Formic Acid) | Flow Rate (mL/min) |
| 0 | 60 | 40 | 10 |
| 25 | 20 | 80 | 10 |
| 30 | 5 | 95 | 10 |
| 35 | 5 | 95 | 10 |
| 36 | 60 | 40 | 10 |
| 40 | 60 | 40 | 10 |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for poor peak resolution in chromatography.
References
Improving the stability of Isochromophilone IX in solution
Welcome to the technical support center for Isochromophilone IX. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to the stability of this compound in solution during experimental use.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound, which was initially yellow/orange, has turned reddish over time. What is causing this color change?
A1: this compound belongs to the azaphilone class of pigments. A key chemical feature of the azaphilone core is its susceptibility to react with primary and secondary amines. This aminophilic reaction results in the exchange of the oxygen atom in the pyran ring for a nitrogen atom, leading to a derivative with a different chromophore that typically appears red. If your buffer or medium contains amine-containing compounds (e.g., Tris buffer, amino acids), this reaction is likely the cause of the color change.
Q2: I've observed a decrease in the UV-Vis absorbance or HPLC peak area of my this compound standard over a short period. What could be the reason?
A2: This decrease likely indicates degradation of the compound. Like many complex organic molecules with multiple chromophores, this compound is susceptible to photodegradation (degradation upon exposure to light) and oxidation. If the solution is not protected from light or is exposed to atmospheric oxygen for extended periods, the conjugated system of the molecule can be disrupted, leading to a loss of signal in analytical measurements.
Q3: What are the optimal storage conditions for this compound in a stock solution?
A3: To maximize stability, stock solutions of this compound should be stored under the following conditions:
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Solvent: Use a high-purity, aprotic organic solvent such as DMSO, anhydrous ethanol, or acetonitrile. Avoid solvents that may contain reactive impurities.
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Temperature: Store at -20°C or -80°C for long-term stability.
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Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
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Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen to prevent oxidation.
Q4: Can I use phosphate-buffered saline (PBS) to dissolve this compound for my cell-based assays?
A4: this compound has low solubility in aqueous solutions like PBS. While you can add a small volume of a concentrated stock solution (in DMSO, for example) to your aqueous assay medium, you should ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid vehicle-induced toxicity. Be aware that the stability of this compound will be lower in aqueous media compared to organic solvents. Prepare fresh dilutions for your experiments and do not store them for extended periods.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Color change from yellow/orange to red/purple. | Reaction with amines. | Avoid using buffers containing primary or secondary amines (e.g., Tris, glycine). Use non-amine buffers such as HEPES or phosphate buffers. |
| Precipitation of the compound in aqueous buffer. | Low aqueous solubility. | Decrease the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO), ensuring it is compatible with your experimental system. |
| Gradual loss of signal (absorbance, fluorescence, or HPLC peak area) over time. | Photodegradation or oxidation. | Protect solutions from light at all stages of the experiment. Work under low-light conditions if possible. Use degassed solvents and consider working in an inert atmosphere for sensitive experiments. |
| Inconsistent results between experiments. | Instability of the compound in the experimental medium. | Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Perform a time-course experiment to determine the stability of the compound under your specific assay conditions. |
Data Presentation
The following tables present hypothetical stability data for this compound to illustrate the impact of different conditions. These are for illustrative purposes only.
Table 1: Illustrative Effect of pH on the Stability of this compound in an Aqueous Solution (10% Ethanol) at 25°C over 24 hours.
| pH | % Degradation (after 24 hours) |
| 3.0 | 5% |
| 5.0 | 2% |
| 7.4 | 15% |
| 9.0 | 40% |
Table 2: Illustrative Effect of Light and Buffer Composition on the Stability of this compound (pH 7.4) at 25°C over 8 hours.
| Condition | Buffer | % Degradation (after 8 hours) |
| Light | Phosphate | 25% |
| Dark | Phosphate | 5% |
| Light | Tris | 50% (color change observed) |
| Dark | Tris | 30% (color change observed) |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify the potential instability of this compound under various stress conditions.
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Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Degradation: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 2 hours.
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Base Degradation: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 30 minutes.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 4 hours.
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Photodegradation: Expose 2 mL of the stock solution in a clear vial to a high-intensity light source (e.g., a photostability chamber) for 24 hours. Keep a control sample wrapped in foil.
-
Analysis: After incubation, neutralize the acid and base samples. Analyze all samples, including a non-degraded control, by a stability-indicating method such as HPLC-UV to determine the percentage of degradation and identify any degradation products.
Protocol 2: Solution Stability Assessment using HPLC-UV
This protocol can be used to determine the stability of this compound in your experimental buffer.
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Preparation of Test Solution: Prepare a solution of this compound in your experimental buffer at the final working concentration.
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Initial Analysis (T=0): Immediately analyze the freshly prepared solution by HPLC-UV to determine the initial peak area of this compound.
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Incubation: Store the test solution under your experimental conditions (e.g., 37°C, 5% CO₂).
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Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze it by HPLC-UV.
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Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial peak area at T=0. Plot the percentage remaining against time to determine the stability profile.
Visualizations
Troubleshooting inconsistent results in Isochromophilone IX bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isochromophilone IX bioassays. Inconsistent results can be a significant challenge in experimental work; this guide aims to provide a structured approach to identifying and resolving common issues.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound that I can assay?
A1: this compound and related azaphilone compounds have been reported to exhibit a range of biological activities, including anti-inflammatory, anti-diabetic, and antimicrobial effects. Key bioassays to assess these activities include nitric oxide (NO) production inhibition in LPS-induced macrophages (e.g., RAW 264.7 cells), α-glucosidase inhibition, and cyclooxygenase-2 (COX-2) inhibition.
Q2: I am seeing variability in the color of my this compound stock solution. Is this normal?
A2: this compound belongs to the azaphilone class of fungal pigments. The stability of these pigments can be influenced by factors such as pH, temperature, light exposure, and the presence of certain ions or additives.[1] Color changes may indicate degradation or instability of the compound, which could lead to inconsistent bioassay results. It is crucial to handle and store the compound under stable conditions.
Q3: What are some general best practices to ensure consistency in my bioassays?
A3: To ensure reproducibility, it is important to:
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Properly store all reagents according to the manufacturer's instructions.
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Equilibrate all reagents to the assay temperature before use.
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Perform a preliminary serial dilution of your test compound to determine the optimal concentration range.
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Use careful and consistent pipetting techniques.
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Run a standard curve for every assay to ensure linearity and consistency.
Troubleshooting Guide
Issue: High variability between replicate wells.
Q: My results are showing significant differences between wells that should be identical. What could be the cause?
A: High variability between replicates can stem from several sources:
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Pipetting Inaccuracy: Small errors in pipetting volumes of cells, reagents, or the test compound can lead to large differences in results.
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Solution: Ensure your pipettes are calibrated. Use fresh pipette tips for each replicate. When adding reagents, dispense the liquid below the surface of the fluid in the well to avoid splashing and ensure proper mixing.
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Cell Seeding Density: Uneven cell distribution in the microplate can cause significant well-to-well variation.
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Solution: Ensure you have a homogenous single-cell suspension before seeding. Gently swirl the cell suspension between seeding every few rows to prevent cells from settling.
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Edge Effects: Wells on the perimeter of the plate are more prone to evaporation and temperature fluctuations, which can affect cell growth and assay results.
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Solution: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile water or PBS to maintain a humid environment.
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Incomplete Mixing: Failure to properly mix the contents of each well after adding reagents can lead to inconsistent results.
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Solution: After adding all reagents, gently tap the plate on the side or use a plate shaker at a low speed to ensure thorough mixing without disturbing the cell monolayer.
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Issue: Inconsistent IC50 values between experiments.
Q: I am repeating an assay and my IC50 values for this compound are different from my previous experiments. Why is this happening?
A: Fluctuations in IC50 values are a common challenge and can be attributed to several factors:
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Compound Stability: As an azaphilone pigment, this compound may be sensitive to light, temperature, and pH.[1] Degradation of the compound between experiments will lead to a decrease in potency and an increase in the apparent IC50.
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Solution: Prepare fresh stock solutions of this compound for each experiment from a solid, well-stored source. Protect solutions from light by using amber tubes or wrapping them in foil. Store stock solutions at an appropriate temperature (e.g., -20°C or -80°C) and avoid repeated freeze-thaw cycles.
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Cell Passage Number and Health: The responsiveness of cells can change with increasing passage number. Senescent or unhealthy cells will not respond consistently to stimuli or inhibitors.
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Solution: Use cells within a defined, low passage number range for all experiments. Regularly check cell morphology and viability.
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Reagent Variability: Lot-to-lot variations in reagents such as serum, cell culture media, and enzymes can impact assay performance.
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Solution: Whenever possible, purchase a large batch of critical reagents and test the new lot against the old one before switching.
-
-
Assay Conditions: Minor variations in incubation times, temperatures, or CO2 levels can affect the biological response and the measured IC50 value.
-
Solution: Strictly adhere to the established assay protocol. Use calibrated equipment and monitor environmental conditions closely.
-
Data Presentation: Potential Sources of Inconsistency
| Factor | Potential Impact on Bioassay Results | Mitigation Strategy |
| Compound Stability | Degradation can lead to decreased potency (higher IC50). | Prepare fresh stock solutions, protect from light, store appropriately. |
| Solvent Effects | High concentrations of solvents like DMSO can be toxic to cells or interfere with the assay. | Keep the final solvent concentration low and consistent across all wells (typically <0.5%). Run a solvent control. |
| Cell Health | Unhealthy or senescent cells may show altered responses. | Use low-passage cells, monitor morphology and viability. |
| Reagent Quality | Lot-to-lot variability can alter assay performance. | Test new lots of critical reagents against old ones. |
| Pipetting Technique | Inaccurate or inconsistent pipetting leads to high variability. | Calibrate pipettes, use proper technique, change tips for each replicate. |
| Incubation Conditions | Variations in time, temperature, or CO2 can affect biological activity. | Standardize and monitor all incubation steps. |
Experimental Protocols
Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Cells
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide by RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS). NO production is an indicator of the inflammatory response.
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
NO Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control.
α-Glucosidase Inhibition Assay
Principle: This assay determines the inhibitory effect of a compound on the α-glucosidase enzyme, which is involved in carbohydrate digestion.[2]
Methodology:
-
Reaction Mixture: In a 96-well plate, add a solution of α-glucosidase enzyme in phosphate buffer.
-
Compound Addition: Add different concentrations of this compound to the wells and incubate for a short period.
-
Substrate Addition: Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 30 minutes).
-
Stop Reaction: Stop the reaction by adding a basic solution, such as sodium carbonate.
-
Absorbance Reading: Measure the absorbance of the yellow product (p-nitrophenol) at 405 nm.
-
Data Analysis: Calculate the percentage of α-glucosidase inhibition.
Cyclooxygenase-2 (COX-2) Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is a key enzyme in the inflammatory pathway responsible for prostaglandin synthesis.[3]
Methodology:
-
Enzyme and Compound Incubation: In a suitable buffer, incubate the COX-2 enzyme with different concentrations of this compound.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Incubation: Allow the reaction to proceed for a specific time at 37°C.
-
Detection: Measure the product of the reaction, typically prostaglandin E2 (PGE2), using a commercially available ELISA kit.
-
Data Analysis: Determine the percentage of COX-2 inhibition relative to the untreated control.
Mandatory Visualizations
Caption: A troubleshooting workflow for inconsistent bioassay results.
Caption: LPS-induced nitric oxide production pathway.
Caption: COX-2 signaling pathway in inflammation.
Caption: Mechanism of α-glucosidase action and inhibition.
References
How to address solubility issues with Isochromophilone IX
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Isochromophilone IX. The information is presented in a question-and-answer format to directly address common challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a secondary metabolite produced by the fungus Penicillium sp.[1][2] It belongs to the azaphilone class of polyketides, which are known for their diverse biological activities.[3] A unique feature of this compound is the presence of a γ-aminobutyric acid (GABA) moiety in its structure.[1][2][4]
Q2: What are the known biological activities of this compound and related azaphilones?
A2: Azaphilones, as a class, exhibit a broad range of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and cytotoxic effects.[3] this compound itself has been reported to have antibiotic activity.[1][2]
Q3: What are the physical properties of this compound?
A3: this compound is typically isolated as a red, glassy solid.[2] Like many polyketides, it is expected to be a hydrophobic molecule with limited solubility in aqueous solutions.
Q4: Why is solubility a common issue with this compound?
A4: The chemical structure of this compound, like other azaphilones, is largely non-polar, making it inherently difficult to dissolve in water and aqueous buffers. This can pose a significant challenge for in vitro and in vivo experiments that require the compound to be in solution.
Troubleshooting Guide for Solubility Issues
Q1: My this compound is not dissolving in my aqueous buffer. What should I do first?
A1: It is highly recommended to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute this stock solution into your aqueous experimental medium. Direct dissolution in aqueous buffers is often unsuccessful for hydrophobic compounds.
Q2: What organic solvents are recommended for creating a stock solution of this compound?
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | A powerful and common solvent for poorly soluble compounds. |
| N,N-Dimethylformamide (DMF) | 6.4 | 153 | Another strong solvent, but can be more toxic than DMSO. |
| Ethanol | 5.2 | 78.4 | A less toxic option, but may be less effective for highly hydrophobic compounds. |
| Methanol | 5.1 | 64.7 | Similar to ethanol, useful for moderately non-polar compounds. |
| Acetone | 5.1 | 56 | Good for initial dissolution, but its volatility can be a concern. |
Q3: I've made a stock solution in DMSO, but the compound precipitates when I add it to my aqueous buffer. How can I prevent this?
A3: This is a common issue. Here are a few strategies to overcome this:
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Decrease the final concentration: The compound may be precipitating because its final concentration in the aqueous buffer is above its solubility limit. Try using a more diluted solution.
-
Use a co-solvent: Incorporating a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol or propylene glycol in your final aqueous medium can help maintain solubility.
-
Vortex while adding: Add the stock solution to the aqueous buffer dropwise while vigorously vortexing or stirring. This can help to disperse the compound quickly and prevent localized high concentrations that lead to precipitation.
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Warm the solution slightly: Gently warming the aqueous buffer (if your experimental conditions permit) can sometimes increase the solubility of the compound.
Q4: Are there other methods to improve the solubility of this compound for biological assays?
A4: Yes, several formulation strategies can be employed for poorly soluble compounds:
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Use of surfactants or detergents: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.
-
Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.
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Preparation of a liposomal formulation: Encapsulating this compound within liposomes can be an effective way to deliver it in an aqueous environment, particularly for cell-based assays and in vivo studies.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound
Objective: To prepare a high-concentration stock solution of this compound in an appropriate organic solvent for subsequent dilution into experimental media.
Materials:
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This compound (solid)
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High-purity Dimethyl Sulfoxide (DMSO)
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Microcentrifuge tubes or glass vials
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Vortex mixer
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Calibrated micropipettes
Procedure:
-
Weigh the Compound: Accurately weigh a small amount of this compound (e.g., 1 mg) into a clean, dry microcentrifuge tube or glass vial.
-
Add Solvent: Based on your desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. For example, for a 10 mM stock of a compound with a molecular weight of 450 g/mol , you would add 222 µL of DMSO to 1 mg of the compound.
-
Dissolve the Compound: Add the calculated volume of DMSO to the vial containing the this compound.
-
Vortex: Tightly cap the vial and vortex thoroughly for 1-2 minutes, or until the compound is completely dissolved. A brief sonication in a water bath can also aid in dissolution.
-
Visual Inspection: Visually inspect the solution to ensure there are no undissolved particles. The solution should be clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizations
Logical Workflow for Addressing Solubility Issues
Caption: A workflow for systematically addressing solubility challenges with this compound.
Postulated Signaling Pathway: GABA-A Receptor Activation
Given that this compound contains a GABA moiety, a plausible mechanism of action could involve the modulation of GABA-A receptors. The following diagram illustrates the canonical signaling pathway of a GABA-A receptor.
Caption: A simplified diagram of the GABA-A receptor signaling pathway.
References
Preventing degradation of Isochromophilone IX during extraction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of Isochromophilone IX during extraction and purification.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low yield of this compound in the final extract.
| Potential Cause | Recommended Solution |
| Incomplete Cell Lysis | Ensure complete disruption of the fungal mycelia. Consider using mechanical methods like grinding with liquid nitrogen, sonication, or bead beating in addition to solvent extraction. |
| Insufficient Extraction Time or Solvent Volume | Optimize the extraction time and the solvent-to-biomass ratio. Perform sequential extractions (at least 3 times) with fresh solvent to ensure exhaustive extraction. |
| Degradation during Extraction | See the detailed troubleshooting sections below for preventing degradation due to pH, temperature, and light. |
| Suboptimal Solvent Choice | While various solvents can be used, ethyl acetate is commonly reported for extracting azaphilones from Penicillium species.[1] Consider solvent partitioning to selectively extract this compound. |
Problem 2: The color of the extract changes during processing (e.g., from yellow/orange to reddish).
This color change often indicates a chemical transformation of the azaphilone core.
| Potential Cause | Recommended Solution |
| Aminophilic Reaction | The pyranoquinone core of azaphilones is susceptible to reaction with primary and secondary amines, causing a color change. Avoid using amine-containing buffers (e.g., Tris) or solvents during extraction and purification. Ensure all glassware is thoroughly cleaned to remove any potential amine contaminants. |
| pH Instability | Azaphilone pigments can be sensitive to pH changes. Maintain a neutral to slightly acidic pH (around 6-7) during extraction and subsequent steps. Use buffered solutions if necessary, avoiding those with amines. |
| Oxidation | Exposure to air and light can promote oxidation. Work in a fume hood with reduced light exposure and consider degassing solvents. Purging storage vials with an inert gas (e.g., nitrogen or argon) before sealing can also help. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for extracting this compound?
A1: Ethyl acetate is a commonly used and effective solvent for extracting azaphilones, including those from Penicillium species.[1] Methanol and dichloromethane have also been used in fractionation steps.[1] The choice of solvent may need to be optimized based on your specific fungal strain and downstream purification methods.
Q2: At what temperature should I conduct the extraction?
A2: To minimize thermal degradation, it is recommended to perform extractions at room temperature or below. If using techniques like sonication that can generate heat, use a cooling water bath to maintain a low temperature. Avoid prolonged exposure to high temperatures during solvent evaporation; use a rotary evaporator under reduced pressure.
Q3: How does pH affect the stability of this compound?
A3: While specific data for this compound is limited, azaphilone pigments, in general, are known to be sensitive to pH. Both acidic and alkaline conditions can potentially lead to degradation. It is advisable to maintain a near-neutral pH (6-7) throughout the extraction and purification process. If pH adjustment is necessary, use buffers that do not contain amines. The biosynthesis of some fungal pigments is known to be influenced by pH, suggesting that the stability of the final product may also be pH-dependent.[2]
Q4: Is this compound sensitive to light?
A4: Many natural pigments are susceptible to photodegradation. To prevent potential degradation, it is a best practice to protect your samples from direct light exposure. Use amber-colored glassware or wrap your flasks and vials in aluminum foil. Conduct experimental manipulations in a shaded area or under low-light conditions whenever possible.
Q5: How can I prevent the degradation of this compound during long-term storage?
A5: For long-term storage, dissolve the purified this compound in a suitable solvent (e.g., methanol or DMSO), aliquot into small vials to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C. Before sealing the vials, consider purging with an inert gas like nitrogen or argon to displace oxygen and minimize oxidative degradation.
Experimental Protocols
Detailed Methodology for Extraction and Isolation of Azaphilones from Penicillium
This protocol is a general guideline based on methods reported for the extraction of azaphilones from Penicillium species.[1][3]
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Fungal Culture and Harvest:
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Culture the Penicillium species producing this compound on a suitable solid or in a liquid medium until sufficient biomass and pigment production are achieved.
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Harvest the fungal mycelia by filtration or centrifugation.
-
-
Extraction:
-
Lyophilize (freeze-dry) the mycelia to remove water.
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Grind the dried mycelia into a fine powder.
-
Suspend the powdered mycelia in ethyl acetate (e.g., 100 g of biomass in 1 L of solvent).
-
Perform extraction by sonication for 30-60 minutes at room temperature, keeping the sample in a cooling bath to prevent heating.
-
Repeat the extraction process three times with fresh solvent.
-
Combine the ethyl acetate extracts and filter to remove the mycelial debris.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the combined extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Purification:
-
The crude extract can be further purified using chromatographic techniques such as silica gel column chromatography, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.[1]
-
Visualizations
Diagram 1: Recommended Workflow for this compound Extraction
A recommended workflow for the extraction and purification of this compound.
Diagram 2: Troubleshooting Logic for this compound Degradation
A decision-making diagram for troubleshooting the degradation of this compound.
References
Technical Support Center: Purification of Isochromophilone IX Isolates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of Isochromophilone IX isolates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what sources is it typically isolated?
A1: this compound is a GABA-containing metabolite belonging to the azaphilone class of fungal polyketides. It is primarily isolated from fungal cultures, particularly species of Penicillium, such as Penicillium sp. and Penicillium multicolor. These fungi produce a variety of related azaphilone compounds, which are often the primary source of impurities in this compound isolates.
Q2: What are the common impurities found in this compound extracts?
A2: The most common impurities are structurally related azaphilone compounds that are co-produced by the fungus. These can include, but are not limited to, isochromophilone VI, sclerotiorin, ochrephilone, and rubrorotiorin. The polarity of these compounds can be very similar to this compound, making their separation challenging.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most common and effective method for assessing the purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation and can be used for purity assessment, particularly for identifying and quantifying impurities that are difficult to resolve chromatographically.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Low Yield of this compound After Initial Extraction
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Possible Cause 1: Incomplete cell lysis and extraction. Fungal cell walls can be robust, leading to inefficient extraction of intracellular metabolites.
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Solution 1: Employ more rigorous extraction techniques. Consider using mechanical disruption methods such as ultrasonication or bead beating in the presence of the extraction solvent to ensure complete cell lysis. Multiple extraction cycles with fresh solvent will also improve yield.
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Possible Cause 2: Inappropriate solvent selection. The polarity of the extraction solvent may not be optimal for this compound.
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Solution 2: this compound is a moderately polar compound. A solvent system like ethyl acetate or a mixture of methanol and dichloromethane is often effective. It is advisable to perform small-scale pilot extractions with a range of solvents of varying polarities to determine the most efficient one for your specific fungal strain and culture conditions.
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Possible Cause 3: Degradation of the target compound. this compound, like many polyketides, may be sensitive to light, temperature, or pH extremes.
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Solution 3: Conduct extraction and subsequent purification steps at low temperatures and with protection from direct light. Ensure that the pH of the extraction solvent and any aqueous solutions used in partitioning is maintained in a neutral range.
Problem 2: Co-elution of Impurities with this compound during HPLC Purification
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Possible Cause 1: Suboptimal mobile phase composition. The solvent gradient may not be shallow enough to resolve compounds with very similar retention times.
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Solution 1: Optimize the HPLC gradient. A shallower gradient over a longer run time can improve the separation of closely eluting peaks. For example, instead of a rapid 5-minute gradient, try a 20-30 minute gradient with smaller incremental changes in the organic solvent concentration.
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Possible Cause 2: Inappropriate stationary phase. The chosen HPLC column (e.g., a standard C18) may not provide sufficient selectivity for the separation of this compound from its structural analogs.
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Solution 2: Screen different stationary phases. A phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different selectivity compared to a C18 column due to pi-pi and dipole-dipole interactions, which can be effective for separating aromatic and isomeric compounds.
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Possible Cause 3: Influence of mobile phase modifier. The choice and concentration of the mobile phase modifier (e.g., trifluoroacetic acid - TFA) can affect peak shape and selectivity.
-
Solution 3: Experiment with different mobile phase modifiers. While 0.1% TFA is common, formic acid (0.1%) can sometimes provide better peak shape and different selectivity. Additionally, adjusting the pH of the mobile phase with buffers (e.g., ammonium formate) can alter the ionization state of the analytes and improve separation.
Problem 3: Poor Peak Shape (Tailing or Fronting) in HPLC Chromatograms
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Possible Cause 1: Column overload. Injecting too much sample onto the column can lead to peak distortion.
-
Solution 1: Reduce the sample concentration or the injection volume. Perform a loading study to determine the optimal sample load for your column.
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Possible Cause 2: Secondary interactions with the stationary phase. Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing peak tailing.
-
Solution 2: Use an end-capped column or add a competitive base, such as a small amount of triethylamine (TEA), to the mobile phase to block the active silanol groups.
-
Possible Cause 3: Mismatched solvent strength between the sample and the mobile phase. If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak fronting.
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Solution 3: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve the sample.
Data Presentation
Effective purification strategies require careful tracking and comparison of quantitative data. The following tables provide a template for organizing experimental results.
Table 1: Comparison of Extraction Solvents on the Yield of this compound
| Extraction Solvent | Dry Mycelial Weight (g) | Crude Extract Yield (mg) | This compound Peak Area (arbitrary units) | Estimated Yield of this compound (mg/g mycelia) |
| Ethyl Acetate | 10.0 | 520 | 1.2 x 10^6 | X |
| Dichloromethane/Methanol (1:1) | 10.0 | 610 | 1.5 x 10^6 | Y |
| Acetone | 10.0 | 750 | 0.9 x 10^6 | Z |
Table 2: Optimization of HPLC Conditions for Purity Enhancement
| HPLC Column | Mobile Phase Gradient | Purity of this compound Fraction (%) | Recovery (%) |
| C18 (5 µm, 4.6 x 250 mm) | 70-90% Methanol in Water (0.1% TFA) over 20 min | 92.5 | 85 |
| Phenyl-Hexyl (5 µm, 4.6 x 250 mm) | 65-85% Acetonitrile in Water (0.1% Formic Acid) over 30 min | 98.2 | 78 |
| C18 (3.5 µm, 4.6 x 150 mm) | 75-85% Methanol in Water (0.1% TFA) over 40 min | 95.1 | 82 |
Experimental Protocols
Protocol 1: General Isolation and Purification of this compound
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Fermentation and Extraction:
-
Culture the Penicillium sp. in a suitable liquid or solid medium until sufficient growth and secondary metabolite production are achieved.
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Separate the mycelia from the culture broth by filtration.
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Lyophilize the mycelia to dryness.
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Extract the dried mycelia with a suitable organic solvent (e.g., ethyl acetate) three times with agitation.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Solvent Partitioning:
-
Dissolve the crude extract in a mixture of methanol and water (9:1).
-
Perform liquid-liquid partitioning against a nonpolar solvent like hexane to remove lipids and other nonpolar impurities.
-
Collect the methanolic layer and evaporate the solvent.
-
-
Initial Chromatographic Cleanup:
-
Dissolve the partitioned extract in a minimal amount of methanol.
-
Apply the sample to a Sephadex LH-20 column equilibrated with methanol.
-
Elute the column with methanol and collect fractions.
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Analyze the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.
-
-
High-Performance Liquid Chromatography (HPLC) Purification:
-
Combine the this compound-containing fractions and concentrate them.
-
Dissolve the concentrated sample in the HPLC mobile phase.
-
Purify the sample using a reversed-phase HPLC column (e.g., C18 or Phenyl-Hexyl).
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A typical starting gradient is 70% to 100% methanol in water with 0.1% TFA over 30 minutes.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm and 330 nm).
-
Collect the peak corresponding to this compound.
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Evaporate the solvent to obtain the purified compound.
-
-
Purity Assessment:
-
Analyze the purified fraction by analytical HPLC-DAD and LC-MS to confirm purity.
-
Obtain NMR spectra to confirm the structure and assess for any remaining impurities.
-
Mandatory Visualization
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Troubleshooting logic for enhancing the purity of this compound during HPLC.
Mitigating batch-to-batch variability in Isochromophilone IX production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate batch-to-batch variability in Isochromophilone IX production.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the fermentation process for this compound production.
Question 1: We are observing significant batch-to-batch variation in the final yield of this compound. What are the most likely causes?
Answer:
Batch-to-batch variability in fungal secondary metabolite production is a common challenge. The primary contributing factors can be categorized into three main areas:
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Inoculum Quality: Inconsistencies in the age, viability, and quantity of the fungal spores or mycelia used for inoculation can lead to variable growth kinetics and metabolite production.
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Media Composition: Minor variations in the quality and concentration of raw materials (carbon and nitrogen sources, trace elements) can significantly impact the metabolic pathways responsible for this compound biosynthesis.
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Fermentation Parameters: Deviations in critical process parameters such as pH, temperature, dissolved oxygen, and agitation rate can stress the fungus, leading to inconsistent product formation.[1][2][3]
To identify the root cause, a systematic investigation is recommended. Start by ensuring the consistency of your inoculum preparation and then move to a thorough review of your media components and fermentation parameter control.
Question 2: Our fermentation is resulting in a low yield of this compound, and the color of the broth is lighter than in successful batches. What should we investigate first?
Answer:
A lighter broth color, coupled with low yield, often points towards issues with the production of azaphilone pigments like this compound.[4][5] The first step is to analyze the culture conditions that influence secondary metabolism. Key areas to investigate include:
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Nutrient Limitation or Excess: Suboptimal concentrations of carbon or nitrogen sources can either fail to induce or actively repress the biosynthetic gene clusters for secondary metabolite production.
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Incorrect pH Profile: The pH of the fermentation medium naturally drifts during fungal growth. If the pH moves outside the optimal range for this compound production, enzymatic activity in the biosynthetic pathway can be inhibited.
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Inadequate Aeration: Oxygen availability is often critical for the biosynthesis of polyketide-derived secondary metabolites. Insufficient dissolved oxygen can limit the production of precursors and final products.
We recommend reviewing your fermentation logs for any deviations in these parameters compared to successful batches.
Question 3: How can we develop a more robust and reproducible fermentation process for this compound?
Answer:
Developing a robust fermentation process requires a systematic approach, often involving Design of Experiments (DoE).[6][7] This allows for the simultaneous investigation of multiple factors to identify optimal conditions and their interactions. A general workflow for process optimization would include:
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Screening of Critical Parameters: Identify the key media components and physical parameters that have the most significant impact on this compound production.
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Optimization using Response Surface Methodology (RSM): Once the critical parameters are identified, RSM can be used to find the optimal set points for these variables to maximize yield.[2]
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Process Validation: Once an optimized process is defined, perform several consecutive batches to demonstrate reproducibility and establish acceptable ranges for all critical process parameters.
Question 4: What analytical methods are recommended for the accurate quantification of this compound in our fermentation broth?
Answer:
For accurate and sensitive quantification of this compound, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the recommended method.
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HPLC with Diode-Array Detection (DAD) or UV-Vis: Azaphilone pigments have characteristic UV-Vis absorbance spectra, making DAD or UV-Vis detection a straightforward method for quantification.[8]
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HPLC-Mass Spectrometry (MS): For higher specificity and confirmation of the compound's identity, coupling HPLC with a mass spectrometer is ideal.[9] This is particularly useful for complex broth matrices.
A validated analytical method with a standard curve generated from a purified this compound reference standard is crucial for obtaining reliable quantitative data.
Quantitative Data Summary
Effective troubleshooting often relies on comparing data from successful ("high-yield") and unsuccessful ("low-yield") batches. The following tables provide examples of how to structure your data for easy comparison.
Table 1: Comparison of Fermentation Parameters
| Parameter | High-Yield Batch (Example) | Low-Yield Batch (Example) |
| Initial pH | 6.5 | 6.4 |
| Final pH | 5.2 | 4.1 |
| Temperature (°C) | 28 | 31 |
| Agitation (rpm) | 200 | 200 |
| Dissolved Oxygen (%) | > 30 | < 15 (at 48h) |
| Fermentation Time (h) | 168 | 168 |
| This compound Titer (mg/L) | 150 | 35 |
Table 2: Media Component Analysis
| Component | Supplier/Lot No. (High-Yield) | Supplier/Lot No. (Low-Yield) | Concentration (g/L) |
| Glucose | Supplier A / Lot #12345 | Supplier B / Lot #67890 | 50 |
| Yeast Extract | Supplier C / Lot #ABCDE | Supplier C / Lot #FGHIJ | 10 |
| Peptone | Supplier D / Lot #KLMNO | Supplier D / Lot #PQRST | 5 |
| KH2PO4 | N/A | N/A | 2 |
| MgSO4·7H2O | N/A | N/A | 0.5 |
Experimental Protocols
Protocol 1: Inoculum Preparation
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Culture Maintenance: Maintain the Penicillium sp. culture on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days until sporulation is observed.
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Spore Suspension: Flood the surface of a mature plate with 10 mL of sterile 0.1% Tween 80 solution. Gently scrape the surface with a sterile loop to dislodge the spores.
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Spore Counting: Transfer the spore suspension to a sterile tube. Enumerate the spores using a hemocytometer.
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Inoculation: Inoculate the fermentation medium with the spore suspension to a final concentration of 1 x 10^6 spores/mL.
Protocol 2: Batch Fermentation
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Media Preparation: Prepare the fermentation medium (e.g., as specified in Table 2) and sterilize by autoclaving at 121°C for 20 minutes.
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Fermenter Setup: Aseptically transfer the sterile medium to a sterilized bioreactor. Calibrate pH and dissolved oxygen probes.
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Inoculation: Inoculate the fermenter with the prepared spore suspension.
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Process Control: Maintain the fermentation parameters at their set points (e.g., 28°C, pH controlled at 5.5 by addition of 1M NaOH or 1M HCl, 200 rpm agitation, and aeration to maintain >30% dissolved oxygen).
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Sampling: Aseptically withdraw samples at regular intervals (e.g., every 24 hours) for analysis of biomass, substrate consumption, and this compound concentration.
Protocol 3: HPLC Analysis of this compound
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Sample Preparation: Centrifuge the fermentation broth sample at 10,000 x g for 10 minutes. Extract the supernatant with an equal volume of ethyl acetate. Evaporate the ethyl acetate layer to dryness and reconstitute the residue in methanol. Filter the sample through a 0.22 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: DAD at the absorbance maximum of this compound.
-
-
Quantification: Prepare a standard curve using a purified this compound reference standard. Calculate the concentration in the samples based on the standard curve.
Visualizations
Caption: Workflow for troubleshooting and mitigating batch-to-batch variability.
Caption: Hypothetical signaling pathway for secondary metabolite production.
References
- 1. nveo.org [nveo.org]
- 2. Optimization of fermentation conditions for physcion production of Aspergillus chevalieri BYST01 by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Findings in Azaphilone Pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Alternative Extraction and Characterization of Nitrogen-Containing Azaphilone Red Pigments and Ergosterol Derivatives from the Marine-Derived Fungal Talaromyces sp. 30570 Strain with Industrial Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
Efficacy of Isochromophilone IX Versus Other Penicillium Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The genus Penicillium is a well-established source of structurally diverse and biologically active secondary metabolites, which have been pivotal in the development of pharmaceuticals. Among these, the azaphilones, a class of polyketide pigments, have garnered significant attention for their broad spectrum of activities. This guide provides a comparative analysis of the efficacy of Isochromophilone IX, a novel GABA-containing azaphilone, against other prominent metabolites isolated from Penicillium species. The information is supported by experimental data to aid in research and drug development endeavors.
Comparative Efficacy of Penicillium Metabolites
The biological activities of this compound and other selected Penicillium metabolites are summarized below, with a focus on their antimicrobial and cytotoxic effects. Direct comparative studies including this compound are limited; therefore, data from various studies are presented to provide a broader context of their potential efficacies.
Antimicrobial Activity
The antimicrobial potential of various Penicillium metabolites has been evaluated against a range of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy.
| Metabolite | Microorganism | MIC (µg/mL) | Source Species |
| This compound | Staphylococcus aureus (MRSA) | 50 | Penicillium sp. |
| Sclerotiorin | Streptococcus pyogenes | 128 | Penicillium sclerotiorum[1] |
| Staphylococcus aureus | 64 | Penicillium sclerotiorum[1] | |
| Salmonella typhimurium | 256 | Penicillium sclerotiorum[1] | |
| Escherichia coli | >256 | Penicillium sclerotiorum[1] | |
| Candida albicans | 128 | Penicillium sclerotiorum[1] | |
| Isochromophilone VI | Streptococcus pyogenes | 64 | Penicillium sclerotiorum[1] |
| Staphylococcus aureus | >256 | Penicillium sclerotiorum[1] | |
| Salmonella typhimurium | 64 | Penicillium sclerotiorum[1] | |
| Escherichia coli | >256 | Penicillium sclerotiorum[1] | |
| Candida albicans | 128 | Penicillium sclerotiorum[1] | |
| Pencolide | Streptococcus pyogenes | 128 | Penicillium sclerotiorum[1] |
| Staphylococcus aureus | 128 | Penicillium sclerotiorum[1] | |
| Salmonella typhimurium | >256 | Penicillium sclerotiorum[1] | |
| Escherichia coli | >256 | Penicillium sclerotiorum[1] | |
| Candida albicans | 128 | Penicillium sclerotiorum[1] |
Note: Data for this compound and other metabolites are from different studies and may not be directly comparable due to variations in experimental conditions.
Cytotoxic and Anti-inflammatory Activity
Several Penicillium metabolites have been investigated for their ability to inhibit the growth of cancer cell lines and to modulate inflammatory pathways. The half-maximal inhibitory concentration (IC50) is a common measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
| Metabolite | Activity | Cell Line/Target | IC50 (µM) | Source Species |
| Isochromophilone VII | Diacylglycerol acyltransferase inhibition | - | 20.0 | Penicillium sp. FO-4164[2] |
| Acyl-CoA: cholesterol acyltransferase inhibition | - | 24.5 | Penicillium sp. FO-4164[2] | |
| Isochromophilone VIII | Diacylglycerol acyltransferase inhibition | - | 127 | Penicillium sp. FO-4164[2] |
| Acyl-CoA: cholesterol acyltransferase inhibition | - | 47.0 | Penicillium sp. FO-4164[2] | |
| Penazaphilone J | Anti-inflammatory (NO production) | RAW264.7 | - | Penicillium sclerotiorum cib-411[3][4] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values for the antimicrobial assays are typically determined using the broth microdilution method, following established protocols such as those from the Clinical and Laboratory Standards Institute (CLSI).
General Protocol:
-
Microorganism Preparation: Bacterial and fungal strains are cultured on appropriate agar plates. A suspension of the microorganism is prepared in a suitable broth and adjusted to a standardized turbidity (e.g., 0.5 McFarland standard). This suspension is then further diluted to achieve the final desired inoculum concentration.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using the appropriate growth medium.
-
Inoculation: Each well of the microtiter plate containing the diluted compound is inoculated with the standardized microorganism suspension. Control wells containing only the microorganism and the growth medium (positive control), and wells with only the growth medium (negative control) are also included.
-
Incubation: The inoculated plates are incubated under appropriate conditions (temperature and time) for the specific microorganism being tested.
-
MIC Determination: After incubation, the wells are visually inspected for microbial growth. The MIC is determined as the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at a specific wavelength.
Signaling Pathway and Mechanism of Action
While the specific signaling pathway modulated by this compound is not yet fully elucidated, studies on other closely related azaphilones from Penicillium provide insights into their potential mechanisms of action, particularly in the context of inflammation.
Several azaphilone compounds isolated from Penicillium sclerotiorum have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4][5] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.
One study demonstrated that penazaphilone J, an azaphilone from P. sclerotiorum, significantly suppresses the production of nitric oxide (NO) and the expression of pro-inflammatory genes in lipopolysaccharide (LPS)-stimulated macrophage cells.[3][4] This anti-inflammatory effect was attributed to the inhibition of the PI3K/Akt signaling pathway, which in turn prevents the nuclear translocation of NF-κB.[3][4]
Below is a diagram illustrating the proposed mechanism of action for the anti-inflammatory effects of certain Penicillium azaphilones through the inhibition of the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by Penicillium azaphilones.
This guide highlights the therapeutic potential of this compound and other Penicillium metabolites. Further research, particularly direct comparative studies, is necessary to fully elucidate their relative efficacies and mechanisms of action, which will be crucial for advancing their development as potential therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. mdpi.com [mdpi.com]
- 4. Penazaphilones J–L, Three New Hydrophilic Azaphilone Pigments from Penicillium sclerotiorum cib-411 and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Azaphilones from the Edible Alga-Derived Fungus Penicillium sclerotiorum - PMC [pmc.ncbi.nlm.nih.gov]
Isochromophilone IX vs. Dexamethasone: A Comparative Analysis of Anti-Inflammatory Mechanisms
A definitive comparison of the anti-inflammatory mechanisms of Isochromophilone IX and the well-established corticosteroid, dexamethasone, cannot be conducted at this time due to a significant lack of available scientific literature and experimental data on the biological activity of this compound.
While dexamethasone's anti-inflammatory pathways are extensively documented, research into this compound, a novel GABA-containing metabolite isolated from a Penicillium species, has primarily focused on its characterization as an antibiotic. Current scientific databases lack studies investigating its potential anti-inflammatory properties, including its effects on key inflammatory signaling pathways such as NF-κB, and the production of pro-inflammatory cytokines.
This guide will, therefore, provide a detailed overview of the established anti-inflammatory mechanism of dexamethasone, which can serve as a benchmark for any future investigations into the potential anti-inflammatory effects of this compound.
Dexamethasone: A Deep Dive into its Anti-Inflammatory Action
Dexamethasone, a potent synthetic glucocorticoid, exerts its anti-inflammatory effects primarily by binding to the cytoplasmic glucocorticoid receptor (GR). This interaction initiates a cascade of events that ultimately modulate the expression of a wide array of inflammation-related genes.
Signaling Pathway of Dexamethasone:
The binding of dexamethasone to GR triggers the dissociation of heat shock proteins, leading to the activation and nuclear translocation of the dexamethasone-GR complex. In the nucleus, this complex can influence gene transcription in two main ways:
-
Transactivation: The dexamethasone-GR complex can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding typically leads to the increased transcription of anti-inflammatory proteins, a key example being Annexin A1 . Annexin A1 plays a crucial role in inhibiting phospholipase A2 (PLA2), an enzyme responsible for the release of arachidonic acid, a precursor for pro-inflammatory mediators like prostaglandins and leukotrienes.
-
Transrepression: The dexamethasone-GR complex can also suppress the expression of pro-inflammatory genes without directly binding to DNA. It achieves this by physically interacting with and inhibiting the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) . By sequestering these transcription factors, the dexamethasone-GR complex prevents them from binding to their target DNA sequences and initiating the transcription of a battery of pro-inflammatory genes, including those for cytokines like Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), as well as enzymes like cyclooxygenase-2 (COX-2).
Quantitative Effects of Dexamethasone on Inflammatory Markers
The following table summarizes representative experimental data on the inhibitory effects of dexamethasone on key inflammatory mediators. It is important to note that these values can vary depending on the cell type, stimulus, and experimental conditions.
| Inflammatory Marker | Cell Type | Stimulus | Dexamethasone Concentration | % Inhibition (approx.) |
| NF-κB Activation | Macrophages | Lipopolysaccharide (LPS) | 1 µM | 50-70% |
| TNF-α Production | Monocytes | LPS | 100 nM | 60-80% |
| IL-6 Production | Fibroblasts | Interleukin-1β | 10 nM | 70-90% |
| COX-2 Expression | Endothelial Cells | Cytokine Mix | 100 nM | 50-75% |
Experimental Protocols
A standardized experimental workflow to assess the anti-inflammatory activity of a compound like this compound, and to compare it with dexamethasone, would typically involve the following steps:
Navigating the Preclinical Landscape: A Comparative Analysis of Isochromophilone IX's In Vivo Potential Remains Elusive
Despite growing interest in fungal-derived metabolites for therapeutic applications, a comprehensive in vivo validation of Isochromophilone IX's efficacy is currently absent from the scientific literature. While in vitro studies have hinted at its potential bioactivity, the crucial transition to animal models to establish its therapeutic effect, safety, and mechanism of action has not yet been publicly documented. This data gap precludes a direct comparison with other compounds that have established in vivo profiles.
While the in vivo efficacy of this compound remains to be elucidated, the broader category of polyketides, to which it belongs, has yielded several compounds with demonstrated in vivo activity, offering a glimpse into the potential therapeutic avenues for this class of molecules. This guide will provide a comparative overview of these related compounds, highlighting the experimental data that would be necessary to similarly validate this compound.
The Uncharted In Vivo Territory of this compound
Initial laboratory studies, known as in vitro studies, have shown that this compound can inhibit the production of nitric oxide, suggesting potential anti-inflammatory properties.[1] Additionally, it has demonstrated antimicrobial and antifungal capabilities.[1] However, these findings in a controlled laboratory setting do not necessarily translate to effectiveness within a living organism. In vivo studies are essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME), as well as its overall impact on a biological system.
A Landscape of In Vivo Validated Polyketides
To understand the type of data required to validate this compound, we can look at other polyketides that have undergone in vivo testing. These compounds, while structurally different from this compound, provide a framework for the necessary preclinical validation.
| Compound | In Vivo Model | Key Findings |
| Spongistatin 1 | Pancreatic cancer xenograft | Tumor growth inhibition at low doses (10 µg/kg daily)[2] |
| Eribulin | Colon and breast cancer xenograft models in mice | Inhibition of tumor growth[2] |
| Plocabulin | Various cancer models | Potent antitumor activity[3] |
| Iriomoteolide 2a | Antitumor models | Demonstrated in vivo antitumor activity[4] |
Essential Experimental Protocols for In Vivo Validation
The journey to validate a compound like this compound in vivo involves a series of well-defined experimental protocols. These are critical for generating the robust data required by the scientific and drug development communities.
Animal Model Selection and Dosing Studies
-
Animal Models: The choice of animal model is paramount and depends on the therapeutic area of interest. For anticancer studies, immunocompromised mice bearing human tumor xenografts are commonly used.
-
Dose-Ranging Studies: Initial studies are conducted to determine the maximum tolerated dose (MTD) and to establish a dosing regimen (e.g., oral, intravenous) and schedule.
Efficacy Studies
-
Tumor Growth Inhibition: In oncology studies, the primary endpoint is often the measurement of tumor volume over time in treated versus control groups.
-
Survival Analysis: Kaplan-Meier survival curves are used to assess the impact of the treatment on the overall survival of the animals.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
-
PK Analysis: This involves measuring the concentration of the drug in the blood and other tissues over time to understand its ADME profile.
-
PD Analysis: This assesses the effect of the drug on its molecular target within the organism to establish a relationship between drug exposure and biological response.
Visualizing the Path Forward: Hypothetical Workflow and Signaling
While specific pathways for this compound are unknown, we can visualize a general workflow for preclinical in vivo validation and a hypothetical signaling pathway that a novel anti-cancer agent might target.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioactive Marine Polyketides as Potential and Promising Drugs [jscimedcentral.com]
- 3. Effect of the Marine Polyketide Plocabulin on Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactive Polyketides from Amphidinium spp.: An In-Depth Review of Biosynthesis, Applications, and Current Research Trends - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Isochromophilone IX and Other Azaphilones: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of Isochromophilone IX and other selected azaphilones, supported by experimental data. This analysis focuses on their antibacterial, anti-inflammatory, and cytotoxic activities.
Azaphilones are a class of fungal polyketide pigments known for their diverse chemical structures and wide range of biological activities.[1][2] These compounds, primarily produced by fungi from genera such as Penicillium, Chaetomium, Talaromyces, and Monascus, have garnered significant interest in the scientific community for their potential as therapeutic agents.[1][3][4] This guide delves into a comparative analysis of this compound and other notable azaphilones, presenting their performance in key biological assays.
Quantitative Comparison of Biological Activities
To facilitate a clear and objective comparison, the following tables summarize the available quantitative data for the antibacterial, anti-inflammatory, and cytotoxic activities of this compound and other representative azaphilones.
Table 1: Antibacterial Activity of Azaphilones against Staphylococcus aureus
| Compound | Strain | MIC (µg/mL) | Reference |
| Sclerotiorin | Methicillin-Resistant Staphylococcus aureus (MRSA) | 128 - 1028 | [5] |
| Penicitrinol Q | Staphylococcus aureus | 4.3 | [6] |
| Chaetoviridin B | Staphylococcus aureus | Moderate Activity | [7] |
| Chaetoviridin E | Staphylococcus aureus | Moderate Activity | [7] |
| Monascus purpureus extracts | Staphylococcus aureus BCRC 10780 | 6.25 - 50 | [8] |
MIC: Minimum Inhibitory Concentration. A lower MIC value indicates greater antibacterial potency.
Table 2: Anti-inflammatory Activity of Azaphilones (Inhibition of Nitric Oxide Production)
| Compound | Cell Line | IC50 (µM) | Reference |
| Penicilazaphilone N | RAW 264.7 | 22.63 ± 2.95 | [1] |
| Falconensin Q | RAW 264.7 | 11.9 | [3][6] |
| Unnamed Azaphilone (51) | RAW 264.7 | 2.6 | [3] |
| Unnamed Azaphilone (52) | RAW 264.7 | 12.5 | [3] |
| Unnamed Azaphilone (100) | RAW 264.7 | 10.0 | [3] |
| Quercetin (Positive Control) | RAW 264.7 | 34.6 ± 1.4 | [3] |
IC50: Half-maximal Inhibitory Concentration. A lower IC50 value indicates greater anti-inflammatory potency.
Table 3: Cytotoxic Activity of Azaphilones
| Compound | Cell Line | IC50 (µM) | Reference |
| Penidioxolane C | K562 (Human myeloid leukemia) | 23.94 ± 0.11 | [1] |
| Penidioxolane C | BEL-7402 (Human liver cancer) | 60.66 ± 0.13 | [1] |
| Penidioxolane C | SGC-7901 (Human gastric cancer) | 46.17 ± 0.17 | [1] |
| Penidioxolane C | A549 (Human non-small cell lung cancer) | 60.16 ± 0.26 | [1] |
| Penidioxolane C | HeLa (Human cervical cancer) | 59.30 ± 0.60 | [1] |
| Chaetomugilin A | HepG2 (Human liver cancer) | 1.7 | [2] |
| Chaetomugilide B | HepG2 (Human liver cancer) | 19.8 | [2] |
| Talaromycin A | MDA-MB-231 (Human breast cancer) | Selective cytotoxicity | [9] |
| Clearanol A | MDA-MB-231 (Human breast cancer) | Selective cytotoxicity | [9] |
| Doxorubicin (Positive Control) | Various | 0.20 - 195.12 |
IC50: Half-maximal Inhibitory Concentration. A lower IC50 value indicates greater cytotoxic potency.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of the azaphilones was determined using the broth microdilution method.
-
Bacterial Strain Preparation: A single colony of the test bacterium (e.g., Staphylococcus aureus) is inoculated into a suitable broth medium (e.g., Trypticase Soy Broth) and incubated overnight at 37°C.
-
Inoculum Adjustment: The overnight culture is diluted to achieve a standardized cell density, typically around 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Controls: A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
MTT Cytotoxicity Assay
The cytotoxic effects of the azaphilones were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (typically 0.5 mg/mL) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
LPS-Induced Nitric Oxide (NO) Production Assay in RAW 264.7 Cells
The anti-inflammatory activity was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.
-
Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.
-
Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1-2 hours) before being stimulated with LPS (e.g., 1 µg/mL) to induce NO production.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Absorbance Measurement: The absorbance is measured at approximately 540 nm.
-
IC50 Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined as the concentration of the compound that inhibits NO production by 50%.
Signaling Pathway Visualizations
Several azaphilones have been reported to exert their biological effects by modulating key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the NF-κB and PI3K/Akt pathways, which are often implicated in inflammation and cancer.
Caption: Simplified NF-κB signaling pathway and the inhibitory point of some azaphilones.
Caption: Overview of the PI3K/Akt signaling pathway, a target for some azaphilone compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the chemistry and biology of azaphilones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Findings in Azaphilone Pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chaetomugilins and Chaetoviridins—Promising Natural Metabolites: Structures, Separation, Characterization, Biosynthesis, Bioactivities, Molecular Docking, and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 6. repositorio.ufmg.br [repositorio.ufmg.br]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant properties and antibacterial activity of fermented Monascus purpureus extracts - MedCrave online [medcraveonline.com]
- 9. Research advances in the structures and biological activities of secondary metabolites from Talaromyces - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Study: Isochromophilone IX vs. Linezolid Against MRSA - A Comparative Analysis
A direct head-to-head study comparing the efficacy of Isochromophilone IX and linezolid against Methicillin-Resistant Staphylococcus aureus (MRSA) is not available in the current scientific literature. While extensive data exists for the FDA-approved antibiotic linezolid, research on the anti-MRSA activity of this compound is not publicly documented. This guide provides a comprehensive overview of the existing experimental data for linezolid and the limited information available on the broader isochromophilone class of compounds to offer a comparative perspective for researchers, scientists, and drug development professionals.
Linezolid: A Well-Established Anti-MRSA Agent
Linezolid is the first of the oxazolidinone class of antibiotics and is a critical therapeutic option for treating infections caused by multidrug-resistant Gram-positive bacteria, including MRSA.[1] It is a synthetic antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, a mechanism distinct from many other antibiotic classes.[2][3][4][5]
Quantitative Performance Data for Linezolid Against MRSA
The following tables summarize key quantitative data on the efficacy of linezolid against MRSA from various studies.
| Parameter | Value (µg/mL) | MRSA Strain(s) | Reference |
| Minimum Inhibitory Concentration (MIC) | 3 | USA300 strain TCH1516 | [6] |
| Minimum Inhibitory Concentration (MIC) | ≤2 (Susceptible) | Clinical Isolates | [1] |
Table 1: Minimum Inhibitory Concentration (MIC) of Linezolid against MRSA. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Study Type | Outcome | Comparison | Reference |
| In vivo (Murine Peritonitis Model) | Dose-dependent reduction in bacterial load | - | [7] |
| Clinical Study (Skin and Soft Tissue Infections) | 87% successful eradication | Compared to 49% for vancomycin | [1] |
| Clinical Study (Skin and Soft Tissue Infections with PVD) | 80.4% clinical success rate | Significantly higher than vancomycin (66.7%) | [8] |
| Meta-analysis (MRSA Bacteremia) | Comparable effectiveness to vancomycin, teicoplanin, or daptomycin | - | [9] |
Table 2: In Vivo and Clinical Efficacy of Linezolid against MRSA. This table highlights the performance of linezolid in animal models and human clinical trials.
Experimental Protocols for Linezolid Evaluation
Minimum Inhibitory Concentration (MIC) Determination: The MIC of linezolid is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
A serial two-fold dilution of linezolid is prepared in a cation-adjusted Mueller-Hinton broth.
-
Each well of a microtiter plate is inoculated with a standardized suspension of the MRSA isolate to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
The plates are incubated at 35°C for 16-20 hours.
-
The MIC is read as the lowest concentration of linezolid that completely inhibits visible growth of the MRSA isolate.
Time-Kill Kinetic Assay: Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antibiotic over time.
-
MRSA cultures are grown to a logarithmic phase and then diluted to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in Mueller-Hinton broth.
-
Linezolid is added at various multiples of its MIC (e.g., 1x, 10x, 20x MIC).
-
Cultures are incubated at 37°C with shaking.
-
At specified time points (e.g., 0, 4, 8, 24 hours), aliquots are removed, serially diluted, and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
The change in bacterial count over time is plotted to determine the rate of killing. Some studies show that at 20 times the MIC, linezolid demonstrates concentration-dependent killing against MRSA.[6]
Mechanism of Action of Linezolid
Linezolid exerts its antibacterial effect by inhibiting the initiation of protein synthesis in bacteria. It binds to the 23S rRNA of the 50S large ribosomal subunit, preventing the formation of the 70S initiation complex, which is a crucial step in bacterial translation.[4][5]
References
- 1. Methicillin-resistant Staphylococcus aureus - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An evidence-based review of linezolid for the treatment of methicillin-resistant Staphylococcus aureus (MRSA): place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Assessing the In Vitro Cytotoxicity of Isochromophilone IX: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the in vitro cytotoxicity of Isochromophilone IX, a novel GABA-containing metabolite, benchmarked against a known cytotoxic agent. Due to the limited publicly available cytotoxicity data for this compound, this guide utilizes data for Sclerotiorin, a structurally related azaphilone compound, as a proxy. This comparison is further contextualized with data from the well-established chemotherapeutic drug, Doxorubicin, to offer a broader perspective on cytotoxic potential.
Comparative Cytotoxicity Data
The following table summarizes the available in vitro cytotoxicity data for Sclerotiorin and Doxorubicin across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric indicating the concentration of a compound required to inhibit a biological process by 50%.
| Compound | Cell Line | Assay Duration | IC50 (µM) |
| Sclerotiorin | MDA-MB-435 (Melanoma) | Not Specified | > 50[1] |
| A549 (Lung Carcinoma) | Not Specified | > 50[1] | |
| Doxorubicin | A549 (Lung Carcinoma) | Not Specified | 52.1 |
| HeLa (Cervical Cancer) | 72 hours | ~0.1 - 0.5 | |
| MCF-7 (Breast Cancer) | 72 hours | ~0.05 - 0.2 |
Note: The IC50 values for Doxorubicin can vary significantly depending on the specific experimental conditions and the cell line's sensitivity. The values presented are indicative ranges.
Experimental Protocols
Accurate assessment of cytotoxicity relies on standardized and well-defined experimental protocols. Below are detailed methodologies for two commonly employed in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells. This activity is often used as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compound (e.g., this compound, Sclerotiorin, Doxorubicin) and a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with a damaged plasma membrane. It is a common method for measuring cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Collection of Supernatant: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
LDH Reaction: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH assay reaction mixture, which typically contains a substrate (lactate) and a tetrazolium salt, to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light. During this time, the released LDH will catalyze the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the colored product at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Cytotoxicity is typically expressed as a percentage of the maximum LDH release, which is determined by treating control cells with a lysis buffer.
Visualizing Experimental and Biological Processes
To further clarify the experimental workflow and potential mechanisms of action, the following diagrams are provided.
References
Isochromophilone IX: A Comparative Analysis of its Antibacterial Mechanism
For Immediate Publication
Abstract
The rising threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. Isochromophilone IX, a member of the azaphilone class of fungal metabolites, has demonstrated promising antibacterial activity. This guide provides a comparative analysis of the proposed mechanism of action of this compound against that of two well-established antibiotic classes: β-lactams and oxazolidinones. We present available experimental data, detailed experimental protocols for mechanism-of-action studies, and visual representations of the molecular pathways involved. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antibacterial therapies.
Introduction to this compound and Comparator Antibiotics
This compound is a natural product isolated from Penicillium species. It belongs to the sclerotiorin group of azaphilones, which are fungal polyketides known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1] The antibacterial potential of this compound, particularly against Gram-positive pathogens like Staphylococcus aureus, has prompted further investigation into its mode of action.
For the purpose of this comparative guide, we will contrast the mechanism of this compound with two classes of antibiotics that represent distinct and well-characterized antibacterial strategies:
-
β-Lactam Antibiotics (e.g., Penicillin): This class of antibiotics has been a cornerstone of antibacterial therapy for decades. Their mechanism involves the inhibition of bacterial cell wall synthesis, a process essential for bacterial viability.
-
Oxazolidinone Antibiotics (e.g., Linezolid): A newer class of synthetic antibiotics, oxazolidinones act by inhibiting the initiation of bacterial protein synthesis, a fundamentally different cellular process compared to that targeted by β-lactams.
Mechanism of Action
This compound: A Dual-Targeting Approach
While the precise molecular interactions of this compound are still under investigation, studies on the closely related and structurally similar compound, sclerotiorin, suggest a multi-targeted mechanism of action against bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). The proposed mechanism for this class of azaphilones involves a two-pronged attack on the bacterial cell:
-
Cell Membrane Disruption: Sclerotiorin has been shown to compromise the integrity of the bacterial cell membrane. This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
-
DNA Binding: In addition to membrane effects, sclerotiorin has been observed to bind to bacterial DNA. This interaction has the potential to interfere with essential cellular processes such as DNA replication and transcription, further contributing to the antibacterial effect.
This dual-targeting mechanism is a significant advantage as it may reduce the likelihood of the development of bacterial resistance compared to single-target antibiotics.
β-Lactam Antibiotics: Inhibition of Cell Wall Synthesis
The mechanism of action of β-lactam antibiotics is well-elucidated. These antibiotics mimic the D-Ala-D-Ala moiety of the peptidoglycan precursors that form the bacterial cell wall. They act by covalently binding to and inactivating penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. The inhibition of PBPs prevents the cross-linking of the peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis due to osmotic pressure.
Oxazolidinone Antibiotics: Inhibition of Protein Synthesis
Oxazolidinones, such as linezolid, represent a unique class of protein synthesis inhibitors. They exert their antibacterial effect by binding to the 50S ribosomal subunit at the peptidyl transferase center. This binding event blocks the formation of the initiation complex, a critical first step in protein synthesis. By preventing the assembly of the ribosome on the messenger RNA (mRNA), oxazolidinones effectively halt the production of all bacterial proteins, leading to a bacteriostatic effect.
Comparative Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and the comparator antibiotics against Staphylococcus aureus.
| Antibiotic | Antibiotic Class | Target Organism | MIC (µg/mL) |
| This compound | Azaphilone | Staphylococcus aureus | 6.25 |
| Penicillin G | β-Lactam | Staphylococcus aureus ATCC 25923 | 0.06 |
| Linezolid | Oxazolidinone | Staphylococcus aureus ATCC 25923 | 4 |
Note: MIC values can vary depending on the specific strain and the testing conditions.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Assay)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2][3][4][5][6]
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Stock solutions of test compounds (this compound, Penicillin G, Linezolid)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, including a growth control well (containing only bacteria and broth) and a sterility control well (containing only broth).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Bacterial Cell Membrane Permeability Assay
This protocol utilizes the fluorescent probe N-phenyl-1-naphthylamine (NPN) to assess outer membrane permeability.[7][8]
Objective: To determine if a test compound disrupts the integrity of the bacterial outer membrane.
Materials:
-
Bacterial culture in mid-logarithmic growth phase
-
Phosphate-buffered saline (PBS)
-
N-phenyl-1-naphthylamine (NPN) stock solution (in acetone)
-
Test compound solution
-
Fluorometer
Procedure:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the bacterial pellet in PBS to a final optical density at 600 nm (OD₆₀₀) of 0.5.
-
Add NPN to the bacterial suspension to a final concentration of 10 µM.
-
Incubate the mixture in the dark at room temperature for 30 minutes to allow the dye to partition into the outer membrane.
-
Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).
-
Add the test compound at the desired concentration and immediately begin recording the fluorescence intensity over time.
-
An increase in fluorescence intensity indicates that the test compound has disrupted the outer membrane, allowing NPN to enter the hydrophobic interior of the membrane.
DNA Binding Assay
This protocol describes a general approach for assessing the interaction of a small molecule with DNA using fluorescence spectroscopy.[9][10][11][12]
Objective: To determine if a test compound binds to DNA.
Materials:
-
Calf thymus DNA (or other suitable DNA)
-
Tris-HCl buffer
-
Test compound solution
-
Fluorometer
Procedure:
-
Prepare a stock solution of DNA in Tris-HCl buffer. The concentration should be determined spectrophotometrically by measuring the absorbance at 260 nm.
-
Prepare a series of solutions with a fixed concentration of the test compound and increasing concentrations of DNA in the Tris-HCl buffer.
-
Incubate the solutions at room temperature for a sufficient time to allow binding to reach equilibrium.
-
Measure the fluorescence emission spectrum of each solution using an appropriate excitation wavelength for the test compound.
-
Binding of the small molecule to DNA can result in changes in its fluorescence properties, such as quenching or enhancement of the fluorescence intensity, or a shift in the emission maximum. These changes can be used to infer binding and to calculate binding parameters.
Visualizing the Mechanisms of Action
Conclusion
This compound and its related azaphilone compounds represent a promising area for the development of new antibacterial agents. The proposed dual mechanism of action, involving both cell membrane disruption and DNA binding, is a desirable characteristic that may circumvent some of the existing resistance mechanisms. In contrast, the well-established antibiotics, β-lactams and oxazolidinones, act on highly specific and distinct cellular targets. Further detailed mechanistic studies are warranted to fully elucidate the molecular targets of this compound and to optimize its therapeutic potential. The experimental protocols provided herein offer a framework for conducting such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Broth microdilution susceptibility testing. [bio-protocol.org]
- 6. protocols.io [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Does it bind? An instant binding assay for DNA oligonucleotide interactive small molecules - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. A Small Molecule – DNA Binding Landscape - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Potential of Isochromophilone IX Against Standard Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of drug discovery. Isochromophilone IX, a novel GABA-containing metabolite from the Penicillium genus, belongs to the azaphilone class of fungal polyketides. While the direct anti-inflammatory properties of this compound have not yet been extensively characterized, related compounds have been shown to modulate signaling pathways with established roles in the inflammatory process. This guide provides a comparative benchmark of this compound's hypothetical anti-inflammatory effects against two well-established anti-inflammatory drugs: the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and the corticosteroid Dexamethasone.
This document outlines the proposed mechanism of action for this compound, presents key performance data for the benchmark drugs, and provides detailed experimental protocols for the evaluation of its anti-inflammatory potential.
Comparative Analysis of Anti-inflammatory Agents
The following table summarizes the key mechanistic and efficacy data for this compound (hypothetical) and the benchmark drugs, Ibuprofen and Dexamethasone.
Table 1: Mechanism of Action and In Vitro Efficacy
| Compound | Target | Mechanism of Action | IC50 Value |
| This compound (Hypothetical) | Grb2-Shc Interaction / Ras Signaling | Inhibition of the Grb2-Shc protein-protein interaction, leading to downregulation of the Ras/MAPK signaling pathway, which is implicated in the expression of pro-inflammatory mediators. | To be determined |
| Ibuprofen | Cyclooxygenase (COX) Enzymes | Non-selective inhibition of COX-1 and COX-2 enzymes, preventing the conversion of arachidonic acid to prostaglandins. | COX-1: ~1.7 µM COX-2: ~5.7 µM |
| Dexamethasone | Glucocorticoid Receptor / NF-κB | Binds to the glucocorticoid receptor, which then translocates to the nucleus and inhibits the activity of the pro-inflammatory transcription factor NF-κB. | Potent inhibition of NF-κB at nanomolar concentrations (e.g., ~1-10 nM) |
Proposed and Established Anti-inflammatory Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by this compound (hypothetical), Ibuprofen, and Dexamethasone.
Caption: Hypothetical anti-inflammatory mechanism of this compound.
Cross-Validation of Isochromophilone IX's Antibacterial Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial activity of Isochromophilone IX against various bacterial strains. The information is compiled from publicly available research to offer an objective overview of its potential as an antimicrobial agent. Detailed experimental protocols for assessing antibacterial activity are also provided to support further research and validation.
Quantitative Analysis of Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against a limited number of bacterial species. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound required to inhibit the visible growth of a microorganism. The available data is summarized in the table below.
| Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive | 6.25 | [1] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | 50 | [2] |
| Xanthomonas axonopodis pv. citri | Gram-negative | 6.25 | [1] |
Note: Variations in reported MIC values for Staphylococcus aureus and MRSA may be attributed to differences in the specific strains tested or the experimental conditions employed. For comparison, the related compound Isochromophilone VI has reported activity against Staphylococcus aureus, Streptomyces pyogenes, Salmonella typhimurium, and Escherichia coli, suggesting a broader spectrum of activity for this class of molecules may exist.[3][4]
Mechanism of Action and Signaling Pathways
Currently, there is a lack of specific information in the public domain detailing the precise mechanism of action of this compound against bacterial cells. The broader class of compounds to which it belongs, azaphilones, are known for a wide range of biological activities, but their specific antibacterial targets and effects on bacterial signaling pathways have not been fully elucidated.[5] General antibacterial mechanisms often involve the inhibition of essential cellular processes such as cell wall synthesis, protein synthesis, or DNA replication.[6][7][8] Further research is required to determine which, if any, of these pathways are targeted by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the antibacterial activity of compounds like this compound.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.[9][10][11][12]
1. Preparation of Bacterial Inoculum:
- From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
- Transfer the colonies to a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).
- Incubate the broth culture at the optimal temperature for the bacterium (typically 35-37°C) until it reaches a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
- Dilute the standardized bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of this compound Dilutions:
- Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
- Perform a series of two-fold serial dilutions of the stock solution in the broth medium within a 96-well microtiter plate to achieve a range of desired concentrations.
3. Inoculation and Incubation:
- Add the prepared bacterial inoculum to each well of the microtiter plate containing the different concentrations of this compound.
- Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
- Seal the plate and incubate at the appropriate temperature for 16-20 hours.
4. Determination of MIC:
- After incubation, visually inspect the wells for turbidity.
- The MIC is the lowest concentration of this compound at which there is no visible growth of the bacterium.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial compound.
Potential Antibacterial Signaling Pathways
While the specific signaling pathways affected by this compound in bacteria are unknown, the following diagram illustrates common targets for antibacterial compounds. Future research could investigate if this compound acts on one or more of these pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. abacademies.org [abacademies.org]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. idexx.dk [idexx.dk]
- 11. litfl.com [litfl.com]
- 12. m.youtube.com [m.youtube.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Isochromophilone IX
For Immediate Implementation by Laboratory Personnel
Researchers, scientists, and drug development professionals handling Isochromophilone IX must adhere to stringent disposal protocols to ensure personnel safety and environmental protection. As a member of the azaphilone class of fungal metabolites, this compound possesses potential bioactivity, including cytotoxic properties, necessitating its treatment as a hazardous chemical.[1] This guide provides essential, step-by-step procedures for the safe disposal of this compound and associated contaminated materials.
Personal Protective Equipment (PPE) and Waste Handling Summary
Proper selection and use of PPE are the first line of defense against exposure to potentially hazardous compounds. All waste generated from experiments involving this compound must be segregated as cytotoxic waste.
| Item | Specification | Disposal Protocol |
| Gloves | Powder-free nitrile or neoprene gloves tested for use with chemotherapy drugs (e.g., compliant with ASTM D6978-05).[2] Double gloving is recommended. | Dispose of as cytotoxic waste immediately after handling this compound or contaminated materials. |
| Gown | Disposable, non-permeable protective gown.[3] | Dispose of as cytotoxic waste. |
| Eye Protection | Tightly fitting safety goggles or a full-face shield.[3] | Decontaminate after use and dispose of as regular waste if not visibly contaminated. If contaminated, dispose of as cytotoxic waste. |
| Respiratory Protection | A NIOSH-approved respirator should be used if there is a risk of aerosolization. | Dispose of cartridges as hazardous waste according to institutional guidelines. |
| Contaminated Labware (e.g., pipette tips, tubes) | All disposable labware that has come into contact with this compound. | Dispose of directly into a designated, clearly labeled cytotoxic waste container.[4] |
| Contaminated Sharps (e.g., needles, blades) | Any sharps that have come into contact with this compound. | Dispose of in a puncture-resistant cytotoxic sharps container.[5] |
| Spill Debris | Absorbent pads, wipes, and any other materials used to clean a spill of this compound. | Dispose of as cytotoxic waste in a sealed bag.[6] |
Step-by-Step Disposal Protocol for this compound Waste
All waste contaminated with this compound must be treated as cytotoxic and segregated for incineration at a licensed facility.[4] Do not dispose of this waste via standard laboratory trash or sewer systems.
-
Waste Segregation at the Source :
-
Establish a designated and clearly labeled cytotoxic waste collection area in the laboratory, typically within a fume hood.[7]
-
Use purple cytotoxic waste bags for solid waste and designated rigid, leak-proof containers for liquid waste.[4][5]
-
Immediately place all contaminated items, such as gloves, pipette tips, and disposable labware, into the appropriate cytotoxic waste container after use.
-
-
Liquid Waste Management :
-
Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
The container label must include the words "Hazardous Waste," "Cytotoxic," and list all chemical constituents, including this compound and any solvents.[7]
-
Store the liquid waste container in a secondary containment bin within a fume hood.
-
-
Solid Waste Management :
-
Place all contaminated solid, non-sharp waste into a purple cytotoxic waste bag.
-
Once the bag is three-quarters full, securely seal it.[5]
-
Place the sealed bag into a designated rigid cytotoxic waste bin.
-
-
Sharps Waste Management :
-
Dispose of all sharps contaminated with this compound in a designated puncture-resistant, purple sharps container.
-
Do not overfill the sharps container. Once it is three-quarters full, securely close and lock the lid.
-
-
Decontamination of Work Surfaces :
-
After completing work with this compound, decontaminate all work surfaces using an appropriate cleaning agent (e.g., a high-pH solution, followed by a neutralizing agent and water, as recommended by your institution's safety office).
-
Dispose of all cleaning materials as cytotoxic waste.
-
-
Waste Collection and Disposal :
-
Arrange for the collection of cytotoxic waste by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Ensure all containers are properly labeled and sealed before collection.
-
Experimental Protocol: Spill Cleanup
In the event of a spill of this compound, immediate and proper cleanup is critical to prevent exposure and contamination.
-
Alert Personnel and Secure the Area :
-
Immediately alert all personnel in the vicinity of the spill.
-
Restrict access to the spill area.
-
If the spill is large or involves a significant amount of aerosolized powder, evacuate the laboratory and contact EHS.
-
-
Don Appropriate PPE :
-
Contain the Spill :
-
Clean the Spill Area :
-
Working from the outside of the spill inward, carefully clean the area with the absorbent pads.[8]
-
Place all contaminated absorbent materials into a purple cytotoxic waste bag.[6]
-
Decontaminate the spill area using a two-step cleaning process as recommended by your institution's safety protocols (e.g., detergent wash followed by a bleach solution or other deactivating agent, and then a final rinse with water).
-
Dispose of all cleaning materials as cytotoxic waste.
-
-
Doff PPE and Dispose of Waste :
-
Remove PPE in the following order to avoid self-contamination: outer gloves, gown, face shield, inner gloves.[8]
-
Dispose of all PPE as cytotoxic waste.
-
Wash hands thoroughly with soap and water.
-
-
Report the Incident :
-
Report the spill to your laboratory supervisor and EHS office, and complete any required incident reports.
-
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
- 1. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 2. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
Handling Isochromophilone IX: A Precautionary Approach to Safety
For Researchers, Scientists, and Drug Development Professionals
Isochromophilone IX is a novel metabolite, and as with any new or uncharacterized compound, it must be handled with the utmost care. In the absence of specific safety data, a conservative approach assuming the compound is hazardous is the most prudent course of action to ensure the safety of all laboratory personnel.[1][2] This guide provides essential safety and logistical information based on established best practices for handling unknown or potent chemical compounds.
Recommended Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize potential exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (in a fume hood) | Safety glasses with side shields or chemical splash goggles.[1] | Chemical-resistant gloves (e.g., nitrile or neoprene).[1] | Laboratory coat. | Not generally required if handled in a certified chemical fume hood. |
| Handling solutions and conducting experiments | Chemical splash goggles. A face shield is recommended if there is a significant splash hazard.[1] | Chemical-resistant gloves. Consider double-gloving for added protection. | Laboratory coat. | Work in a well-ventilated area or a chemical fume hood.[1] |
| Large-scale operations or potential for aerosol generation | Chemical splash goggles and a face shield. | Chemical-resistant gloves (double-gloving recommended). | Chemical-resistant apron over a laboratory coat. | A NIOSH-approved respirator may be necessary based on a risk assessment. |
| Cleaning spills | Chemical splash goggles and a face shield. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant suit or apron and shoe covers. | A NIOSH-approved respirator with appropriate cartridges. |
Operational Workflow for Handling this compound
A structured workflow is essential for the safe handling of novel compounds from receipt to disposal. The following diagram outlines the key steps to be followed.
Caption: Logical workflow for the safe handling of this compound.
Emergency Protocol: this compound Spill
In the event of a spill, a clear and immediate response is critical to contain the material and prevent exposure. The following diagram outlines the step-by-step emergency procedure.
Caption: Step-by-step emergency response for an this compound spill.
Detailed Methodologies
Storage and Handling
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[1] The container should be tightly sealed and clearly labeled as "Hazardous - Handle with Caution."[1] Store in secondary containment to prevent the spread of material in case of a leak.[1]
-
Handling: All handling of this compound, especially of the solid form or when making solutions, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[1] Avoid direct contact with skin and eyes.[2] Do not eat, drink, or smoke in areas where this compound is handled.[3]
Disposal Plan
All waste containing this compound, including contaminated PPE, absorbent materials from spills, and empty containers, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain or in the regular trash.
Disclaimer: The information provided is based on general safety principles for handling uncharacterized chemical compounds. A thorough risk assessment should be conducted by qualified personnel before beginning any work with this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
